Product packaging for Nitazoxanide-d4(Cat. No.:)

Nitazoxanide-d4

Cat. No.: B1139437
M. Wt: 311.31 g/mol
InChI Key: YQNQNVDNTFHQSW-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nitazoxanide D4 is the deuterium labeled Nitazoxanide, which is an antiprotozoal agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3O5S B1139437 Nitazoxanide-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2,3,4,5-tetradeuterio-6-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5S/c1-7(16)20-9-5-3-2-4-8(9)11(17)14-12-13-6-10(21-12)15(18)19/h2-6H,1H3,(H,13,14,17)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNQNVDNTFHQSW-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC(=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Nitazoxanide-d4 and its primary use in research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nitazoxanide-d4, a deuterated analog of the broad-spectrum antiparasitic and antiviral agent, Nitazoxanide. This document details its primary application in research as an internal standard for quantitative bioanalysis, offering insights into its properties, relevant experimental protocols, and data interpretation.

Introduction to this compound

This compound is a stable isotope-labeled version of Nitazoxanide, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical methods. Its chemical properties are nearly identical to Nitazoxanide, ensuring similar behavior during sample preparation and chromatographic separation, while its increased mass allows for distinct detection by a mass spectrometer.

The primary use of this compound in research is to ensure the accuracy and precision of quantitative analyses of Nitazoxanide and its active metabolite, tizoxanide, in biological matrices such as plasma and urine. By adding a known amount of this compound to a sample, researchers can correct for variations in sample processing and instrument response, leading to more reliable and reproducible results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Name 2-(acetyloxy)-N-(5-nitro-2-thiazolyl)benzamide-d4
Molecular Formula C₁₂H₅D₄N₃O₅S
Molecular Weight 311.31 g/mol
CAS Number 1246819-17-9
Appearance Solid
Purity Typically >98%
Storage -20°C for long-term storage

Primary Use in Research: Internal Standard in LC-MS/MS

The most critical application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods are widely used in pharmacokinetic, bioequivalence, and drug metabolism studies of Nitazoxanide.

Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard like this compound is a cornerstone of isotope dilution mass spectrometry (IDMS). The fundamental principle is that the deuterated standard is chemically identical to the analyte (Nitazoxanide or its metabolite tizoxanide) and will therefore exhibit the same behavior during extraction, chromatography, and ionization. Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, irrespective of sample-to-sample variations.

Typical Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of Nitazoxanide and its metabolite tizoxanide in a biological matrix using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with this compound (IS) sample->add_is extraction Extraction (e.g., Protein Precipitation or LLE) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_separation LC Separation evaporation->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Ratio peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification final_result Result quantification->final_result Final Concentration

Bioanalytical Workflow for Nitazoxanide Quantification

Experimental Protocols

This section outlines a representative experimental protocol for the quantification of Nitazoxanide and its active metabolite, tizoxanide, in human plasma using this compound as an internal standard. This protocol is a composite of methodologies reported in the scientific literature.

Materials and Reagents
  • Nitazoxanide and Tizoxanide reference standards

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or ammonium acetate)

  • Ultrapure water

  • Human plasma (with anticoagulant)

Sample Preparation
  • Thaw frozen plasma samples to room temperature.

  • Spike 100 µL of plasma with 10 µL of a working solution of this compound (concentration will depend on the specific assay sensitivity).

  • Vortex briefly to mix.

  • Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize typical liquid chromatography and mass spectrometry conditions.

Table 1: Liquid Chromatography (LC) Parameters

ParameterTypical Value
LC System UHPLC or HPLC system
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A time-programmed gradient elution is typically used
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C

Table 2: Mass Spectrometry (MS) Parameters

ParameterTypical Value
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage -4500 V (Negative Mode) or 5500 V (Positive Mode)
Temperature 500 - 600°C
Collision Gas Nitrogen

Table 3: MRM Transitions for Analytes and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Nitazoxanide308.0265.0Negative
Tizoxanide266.0136.0Negative
This compound (IS) 312.0 269.0 Negative

Note: The exact m/z values may vary slightly depending on the instrument and adduct ion formation. It is crucial to optimize these parameters on the specific instrument being used.

Data Analysis and Method Validation

Quantification

The concentration of Nitazoxanide and tizoxanide in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). This ratio is then compared to a calibration curve constructed from samples with known concentrations of the analyte and a constant concentration of the internal standard.

Method Validation

A bioanalytical method using this compound as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

Table 4: Bioanalytical Method Validation Parameters

ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS.
Linearity The range of concentrations over which the method is accurate and precise.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.Should be assessed and minimized.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte should be stable under various storage and processing conditions.

Logical Relationship of Bioanalytical Method Validation

The following diagram illustrates the logical relationship and interdependence of the key components in a validated bioanalytical method using an internal standard.

validation_logic cluster_method Core Bioanalytical Method cluster_validation Validation Parameters cluster_result Outcome Analyte Analyte (Nitazoxanide/Tizoxanide) Selectivity Selectivity Analyte->Selectivity IS Internal Standard (this compound) IS->Selectivity Matrix Biological Matrix Matrix->Selectivity MatrixEffect Matrix Effect Matrix->MatrixEffect Linearity Linearity Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision ReliableQuant Reliable Quantification Accuracy->ReliableQuant Precision->ReliableQuant Recovery Recovery Recovery->ReliableQuant MatrixEffect->ReliableQuant Minimized Stability Stability Stability->ReliableQuant

Nitazoxanide-d4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Nitazoxanide-d4

Introduction

This compound is the deuterium-labeled version of Nitazoxanide, a broad-spectrum anti-infective agent.[1][] Nitazoxanide, the prototype of the thiazolide class of drugs, is effective against a wide range of protozoa, helminths, anaerobic bacteria, and viruses.[3][4] The deuterated form, this compound, serves as a crucial internal standard for quantitative analysis in techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use as a stable isotope-labeled standard allows for precise quantification in biological matrices during pharmacokinetic and metabolic studies.[]

Chemical Structure and Properties

This compound is structurally identical to Nitazoxanide, except that four hydrogen atoms on the phenyl ring have been replaced with deuterium.[5] This isotopic substitution results in a higher molecular weight but does not significantly alter its chemical reactivity.

PropertyValueReference(s)
Chemical Name 2-((5-Nitrothiazol-2-yl)carbamoyl)phenyl-3,4,5,6-d4 acetate[5]
IUPAC Name [2,3,4,5-tetradeuterio-6-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate[]
Synonyms NTZ-d4, Alinia-d4, NSC-697855-d4[1][]
Molecular Formula C₁₂H₅D₄N₃O₅S[1][6]
Molecular Weight 311.31 g/mol [1][][6]
CAS Number 1246819-17-9[1][]
Unlabeled CAS Number 55981-09-4[1]
Appearance Solid, Light yellow crystalline powder[1][3]
Purity >95%[6]
Isotopic Enrichment >95%[6]
Solubility Poorly soluble in ethanol and practically insoluble in water.[3]
Storage Conditions -20°C for short-term (1 month), -80°C for long-term (6 months).[1]

Mechanism of Action

The therapeutic activity of Nitazoxanide, and by extension its deuterated isotopologue, is multifaceted, encompassing antiprotozoal, antibacterial, and antiviral effects.

Antiprotozoal and Anaerobic Antibacterial Activity

The primary mechanism against anaerobic organisms is the interference with the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction.[3][7][8] This reaction is critical for the anaerobic energy metabolism of these organisms.[4][7] Nitazoxanide acts as a non-competitive inhibitor of the PFOR enzyme, disrupting the metabolic pathway and leading to energy depletion and cell death.[8][9]

PFOR_Inhibition Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA e- transfer PFOR PFOR Enzyme AcetylCoA->PFOR Ferredoxin_red Ferredoxin (reduced) PFOR->Ferredoxin_red Ferredoxin_ox Ferredoxin (oxidized) Ferredoxin_ox->PFOR Energy Energy Production Ferredoxin_red->Energy Nitazoxanide Nitazoxanide Nitazoxanide->PFOR Inhibition

Caption: Inhibition of the PFOR enzyme pathway by Nitazoxanide.

Antiviral Activity

Nitazoxanide's antiviral mechanism is distinct from its antiprotozoal action. It has been shown to inhibit the replication of a broad range of viruses.[3][9] One of the key mechanisms is the selective blockade of the maturation of viral hemagglutinin, a crucial glycoprotein for viral entry and assembly.[3] It can also modulate host cell signaling pathways, such as activating the interferon pathway, which enhances the host's innate antiviral response.[9]

Antiviral_Mechanism cluster_virus Viral Replication Cycle cluster_host Host Cell Viral_Entry Viral Entry Replication Replication Viral_Entry->Replication Assembly Assembly & Maturation Replication->Assembly Release Viral Release Assembly->Release Hemagglutinin Hemagglutinin Glycoprotein Assembly->Hemagglutinin requires Interferon Interferon Pathway Antiviral_Response Antiviral Response Interferon->Antiviral_Response Nitazoxanide Nitazoxanide Nitazoxanide->Assembly Blocks Maturation Nitazoxanide->Interferon Activates

Caption: Antiviral mechanisms of action of Nitazoxanide.

Experimental Protocols

Synthesis of Nitazoxanide

A common synthetic route for Nitazoxanide involves the reaction of 2-amino-5-nitrothiazole with O-acetylsalicyloyl chloride.[10] The synthesis of the deuterated analog would follow a similar pathway, utilizing a deuterated starting material.

Methodology:

  • Reaction Setup: Add 2-amino-5-nitrothiazole (0.095 mol), o-acetylsalicyloyl chloride (0.19 mol), and 460 ml of dichloromethane to a 500 ml four-neck flask.[10]

  • Addition of Base: While stirring, add triethylamine (0.19 mol) dropwise to the mixture.[10]

  • Reaction: Heat the reaction mixture to 40-50°C for 2 hours. Monitor the reaction completion using High-Performance Liquid Chromatography (HPLC).[10]

  • Crystallization and Isolation: After the reaction is complete, add 200 ml of water dropwise and stir for 1 hour to induce crystallization.[10]

  • Purification: Collect the resulting solid by suction filtration and dry to obtain the final product.[10]

Synthesis_Workflow Start Reactants: - 2-Amino-5-nitrothiazole - O-Acetylsalicyloyl Chloride - Dichloromethane Step1 Add Triethylamine dropwise Start->Step1 Step2 Heat at 40-50°C for 2 hours Step1->Step2 Step3 Monitor reaction by HPLC Step2->Step3 Step4 Add water for crystallization Step3->Step4 Step5 Stir for 1 hour Step4->Step5 Step6 Filter and dry solid Step5->Step6 End Nitazoxanide Product Step6->End

Caption: General workflow for the synthesis of Nitazoxanide.

Analytical Methods

Various analytical methods have been developed for the determination of Nitazoxanide in bulk, pharmaceutical formulations, and biological samples.[11][12]

High-Performance Liquid Chromatography (HPLC) for Photodegradation Studies

This method is used to analyze degraded samples of Nitazoxanide.[12]

  • Chromatographic System:

    • Column: Phenomenex Synergi Fusion C18 (250mm x 4.6 mm i.d., 4μm particle size) with a C18 guard column.[12]

    • Mobile Phase: A mixture of 0.1% (v/v) o-phosphoric acid (pH adjusted to 6.0 with triethylamine) and acetonitrile in a 45:55 (v/v) ratio.[12]

  • Detection: UV detection is typically used. For a stability-indicating method, detection at 260 nm has been reported with nifuroxazide as an internal standard.[13]

TLC-Densitometry

This method allows for the separation and quantification of Nitazoxanide from its degradation products.[14]

  • Stationary Phase: Silica gel 60F₂₅₄ plates.[14]

  • Mobile Phase (Developing System): Chloroform–methanol–ammonia solution–glacial acetic acid (95:5:1:1 by volume, pH=5.80).[14]

  • Detection: Densitometric measurement of the bands at 254 nm.[14]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Bulk Drug or Biological Sample Spike Spike Sample with Internal Standard Sample->Spike Standard Prepare this compound Internal Standard Standard->Spike Extract Protein Precipitation/ Solvent Extraction Spike->Extract Centrifuge Centrifuge Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample onto HPLC Column Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Mass Spectrometry (Ionization) Separate->Ionize Detect Detection (MS/MS) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Quantify Quantify Analyte Concentration Ratio->Quantify Curve Generate Calibration Curve Curve->Quantify

Caption: General workflow for quantitative analysis using this compound.

References

Technical Guide: Verification of Nitazoxanide-d4 Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the methods used to verify the molecular weight and chemical formula of Nitazoxanide-d4, a deuterated analog of the broad-spectrum antiparasitic and antiviral agent, Nitazoxanide. This guide is intended for research and drug development professionals requiring detailed methodologies and data interpretation for the characterization of isotopically labeled standards.

Introduction

This compound is the deuterium-labeled form of Nitazoxanide. It serves as a critical internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry. The incorporation of deuterium atoms results in a molecule with a higher mass but nearly identical physicochemical properties to the parent compound. This allows for precise quantification in complex biological matrices by correcting for variations during sample preparation and analysis. Accurate verification of its molecular weight and formula is paramount to ensure the reliability of pharmacokinetic and metabolic studies.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

ParameterValueReference
Chemical Formula C₁₂H₅D₄N₃O₅S[1][2][3][4][5]
Molecular Weight 311.31 g/mol [1][2][3][4][5]
CAS Number 1246819-17-9[1][3][4][5]
Appearance White to off-white solid
Purity ≥98%
Deuterium Incorporation ≥99%

Experimental Protocols for Verification

The verification of the molecular weight and formula of this compound is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry for Molecular Weight Confirmation

Objective: To determine the molecular weight of this compound and confirm the mass increase corresponding to the incorporation of four deuterium atoms.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Nitrogen at appropriate desolvation and cone gas flow rates.

    • Data Acquisition: Full scan mode over a mass-to-charge ratio (m/z) range of 100-500.

Expected Results: The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of this compound plus the mass of a proton. The expected m/z would be approximately 312.317. High-resolution mass spectrometry will allow for the confirmation of the elemental composition.

NMR Spectroscopy for Structural Formula Verification

Objective: To confirm the chemical structure of this compound and verify the positions of deuterium incorporation.

Methodology: ¹H, ¹³C, and ²H NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Spectrometer Conditions:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments:

      • ¹H NMR: To observe the remaining protons in the molecule.

      • ¹³C NMR: To confirm the carbon skeleton.

      • ²H NMR: To directly observe the deuterium signals.

    • Temperature: 25 °C.

Expected Results:

  • ¹H NMR: The spectrum will show the absence of signals corresponding to the protons on the phenyl ring that have been replaced by deuterium. The remaining proton signals (e.g., from the acetyl group) should be present at their expected chemical shifts.

  • ¹³C NMR: The spectrum will confirm the presence of all 12 carbon atoms in the molecule. The carbons attached to deuterium will show a characteristic splitting pattern (a triplet for a C-D bond) and a slight upfield shift compared to the non-deuterated compound.

  • ²H NMR: The spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation on the phenyl ring.

Experimental Workflows and Signaling Pathways

Bioanalytical Workflow for Nitazoxanide Quantification

The primary application of this compound is as an internal standard in the quantification of Nitazoxanide in biological samples. The following workflow outlines this process.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (Plasma, Urine) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation / Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Bioanalytical workflow using this compound.
Simplified Signaling Pathways of Nitazoxanide

Nitazoxanide exerts its therapeutic effects through the modulation of several host and pathogen signaling pathways. A simplified representation of some of these pathways is shown below.

cluster_pathogen Pathogen cluster_host Host Cell Nitazoxanide Nitazoxanide PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Nitazoxanide->PFOR Inhibits PKR Protein Kinase R (PKR) Nitazoxanide->PKR Activates mTOR mTOR Signaling Nitazoxanide->mTOR Inhibits Wnt Wnt/β-catenin Signaling Nitazoxanide->Wnt Downregulates Energy Anaerobic Energy Metabolism PFOR->Energy Essential for eIF2a eIF2α PKR->eIF2a Phosphorylates Antiviral Antiviral Response eIF2a->Antiviral Induces Autophagy Autophagy mTOR->Autophagy Inhibits Proliferation Cell Proliferation Wnt->Proliferation Promotes

Key signaling pathways modulated by Nitazoxanide.

Conclusion

The verification of the molecular weight and chemical formula of this compound is a critical step in its use as an internal standard for quantitative bioanalysis. The combination of high-resolution mass spectrometry and multi-nuclear NMR spectroscopy provides a robust and reliable means of confirming its identity and purity. The detailed protocols and workflows presented in this guide offer a framework for researchers and scientists in the field of drug development to ensure the accuracy and reproducibility of their analytical methods.

References

A Technical Guide to the Isotopic Enrichment and Purity of Nitazoxanide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for determining the isotopic enrichment and purity of Nitazoxanide-d4. Understanding these parameters is critical for the use of this stable isotope-labeled compound as an internal standard in quantitative bioanalytical studies and for ensuring the accuracy and reliability of experimental results.

Introduction to this compound and Isotopic Labeling

Nitazoxanide is a broad-spectrum antiparasitic and antiviral drug.[1] Its deuterated analog, this compound, serves as an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for mass spectrometry-based quantification. The strategic replacement of four hydrogen atoms with deuterium (²H) imparts a mass shift that allows for its differentiation from the unlabeled drug, without significantly altering its chemical properties.

The utility of this compound is fundamentally dependent on its isotopic enrichment and chemical purity. High isotopic enrichment ensures a strong, distinct signal for the deuterated species, while high chemical purity minimizes interference from the unlabeled compound and other impurities.[2][3] Regulatory bodies such as the FDA and EMA consider deuterated active pharmaceutical ingredients (APIs) as new molecular entities, requiring detailed data on stability and isotopic purity.[3]

Quantitative Data Summary

Table 1: Typical Specifications for this compound

ParameterTypical SpecificationMethod of Analysis
Chemical Purity≥98%High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment≥98%Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) Spectroscopy
Molecular FormulaC₁₂H₅D₄N₃O₅SMass Spectrometry
Molecular Weight311.31 g/mol Mass Spectrometry

Table 2: Representative Isotopic Distribution Data for this compound (Theoretical)

This table illustrates the expected relative abundance of different isotopologues in a hypothetical batch of this compound with 99% isotopic enrichment at each of the four deuterium-labeled positions.

IsotopologueDescriptionExpected Relative Abundance
d4All four positions deuterated~96.06%
d3Three positions deuterated, one protonated~3.92%
d2Two positions deuterated, two protonated~0.06%
d1One position deuterated, three protonated<0.01%
d0No deuterium incorporation (unlabeled Nitazoxanide)<0.01%

Experimental Protocols

The determination of isotopic enrichment and purity of this compound involves a combination of chromatographic and spectroscopic techniques.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound from its non-labeled counterpart and other potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid is commonly used for the analysis of Nitazoxanide and its metabolites.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 345 nm.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol. Serial dilutions are made to create a calibration curve.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a known volume of the sample solution.

    • Run the gradient program to elute the analyte and any impurities.

    • Monitor the absorbance at 345 nm.

    • The chemical purity is calculated by determining the area percentage of the this compound peak relative to the total area of all observed peaks.

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for accurately determining the isotopic distribution of a labeled compound.

  • Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Mass Analyzer: Operated in full scan mode to acquire high-resolution mass spectra.

  • Sample Preparation: The sample is prepared as described for the HPLC analysis.

  • Procedure:

    • Infuse the sample solution directly into the mass spectrometer or introduce it via the LC system.

    • Acquire the full scan mass spectrum in the region of the expected molecular ions for Nitazoxanide (m/z ~308) and this compound (m/z ~312).

    • Identify the ion clusters corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) species.

    • The relative intensity of the peak corresponding to the d4 isotopologue compared to the sum of intensities of all isotopologues (d0 to d4) is used to calculate the isotopic enrichment.

Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling and assess isotopic purity.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6).

    • Procedure: Acquire a standard one-dimensional ¹H NMR spectrum. The absence or significant reduction of proton signals at the sites of deuteration, when compared to the spectrum of unlabeled Nitazoxanide, confirms the location of the deuterium labels. The integration of the remaining proton signals can be used to estimate the degree of deuteration.

  • ²H NMR:

    • Procedure: Acquire a deuterium NMR spectrum. This directly detects the deuterium atoms and can be used to confirm the labeling positions and quantify the relative amounts of deuterium at different sites.

Visualizations

The following diagrams illustrate the key experimental workflows for the analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh this compound s2 Dissolve in Solvent s1->s2 s3 Prepare Dilutions s2->s3 hplc HPLC System s3->hplc Inject Sample detector UV Detector hplc->detector Elution chromatogram Obtain Chromatogram detector->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity integration->calculation

Caption: Workflow for Chemical Purity Determination by HPLC.

MS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing s1 Prepare this compound Solution lcms LC-HRMS System s1->lcms Introduce Sample spectrum Acquire Full Scan Mass Spectrum lcms->spectrum isotopologues Identify Isotopologue Ion Clusters spectrum->isotopologues enrichment Calculate Isotopic Enrichment isotopologues->enrichment

Caption: Workflow for Isotopic Enrichment Analysis by HRMS.

NMR_Workflow prep Prepare Sample in Deuterated Solvent nmr NMR Spectrometer prep->nmr h1_nmr Acquire ¹H NMR Spectrum nmr->h1_nmr h2_nmr Acquire ²H NMR Spectrum nmr->h2_nmr analysis Analyze Spectra for Labeling Position and Purity h1_nmr->analysis h2_nmr->analysis

Caption: Workflow for NMR-based Structural Confirmation.

References

Pharmacological Profile of Nitazoxanide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitazoxanide (NTZ) is a first-in-class thiazolide agent with a remarkably broad spectrum of activity against a wide array of intestinal protozoa, helminths, anaerobic bacteria, and viruses. Originally developed as an antiprotozoal drug, its extensive therapeutic potential is continually being realized, driven by its unique multi-pronged mechanism of action. As a prodrug, nitazoxanide is rapidly hydrolyzed in vivo to its active metabolite, tizoxanide (TIZ), which is responsible for the drug's systemic effects. This guide provides a comprehensive technical overview of the pharmacological profile of nitazoxanide, detailing its complex mechanisms of action, pharmacodynamic properties, and pharmacokinetic profile, supported by experimental data and methodologies.

Mechanism of Action

Nitazoxanide's broad-spectrum activity is attributed to its ability to interfere with multiple, distinct pathways in both pathogens and the host. The mechanisms differ significantly for its antiparasitic/antibacterial effects versus its antiviral effects.

Antiparasitic and Antibacterial Activity

The primary mechanism of nitazoxanide against anaerobic organisms (protozoa and bacteria) is the inhibition of the Pyruvate:Ferredoxin/Flavodoxin Oxidoreductase (PFOR) enzyme-dependent electron transfer reaction.[1][2] This reaction is critical for anaerobic energy metabolism.[1] By non-competitively inhibiting PFOR, nitazoxanide effectively disrupts the metabolic pathway that converts pyruvate to acetyl-CoA, leading to energy depletion and cell death in these pathogens.[1][3] The PFOR enzyme reduces the nitro group of nitazoxanide, a step that appears crucial for its cytotoxic effect on these organisms.[4]

PFOR_Inhibition Pyruvate Pyruvate PFOR PFOR Enzyme Pyruvate->PFOR AcetylCoA Acetyl-CoA (Energy Metabolism) PFOR->AcetylCoA + CO2 e_acceptor_red Ferredoxin (reduced) PFOR->e_acceptor_red e_acceptor Ferredoxin (oxidized) e_acceptor->PFOR NTZ Nitazoxanide / Tizoxanide NTZ->PFOR Inhibits

Caption: Inhibition of the PFOR enzyme pathway by Nitazoxanide.
Antiviral and Host-Modulatory Activity

The antiviral mechanism of nitazoxanide is multifaceted and primarily host-directed, which may contribute to its high barrier to viral resistance. It does not target a single viral protein but rather modulates host cellular pathways that viruses depend upon for replication.

1.2.1. Inhibition of Viral Protein Maturation

For certain viruses, such as influenza, nitazoxanide has been shown to block the maturation of the viral hemagglutinin glycoprotein at a post-translational stage.[5] This interference with protein folding and glycosylation prevents the formation of functional viral particles.

1.2.2. Stimulation of Host Antiviral Innate Immunity

A key antiviral mechanism of nitazoxanide is the amplification of the host's innate immune response, particularly the type I interferon (IFN) pathway.[1][6] Nitazoxanide and tizoxanide have been shown to enhance the activation of cellular sensors for viral RNA, such as RIG-I, and downstream signaling molecules like MAVS and IRF3.[7] This leads to increased production of interferons and the expression of numerous interferon-stimulated genes (ISGs), which establish an antiviral state in the host cell.[1][7][8] This activation occurs independently of the classical JAK-STAT pathway.[8]

IFN_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NTZ Nitazoxanide RIG_I RIG-I NTZ->RIG_I Amplifies Sensing Viral_RNA Viral RNA Viral_RNA->RIG_I Sensed by MAVS MAVS RIG_I->MAVS Activates IRF3 IRF3 MAVS->IRF3 Activates IRF3_P p-IRF3 IRF3->IRF3_P Phosphorylation IFN_Gene IFN-β Gene IRF3_P->IFN_Gene Transcribes IFN_mRNA IFN-β mRNA IFN_Gene->IFN_mRNA ISG_Gene ISG Genes ISG_mRNA ISG mRNA ISG_Gene->ISG_mRNA IFN IFN-β (secreted) IFN_mRNA->IFN Translation ISG_Proteins Antiviral ISG Proteins ISG_mRNA->ISG_Proteins Translation IFN->ISG_Gene Induces (Autocrine/ Paracrine)

Caption: Nitazoxanide amplifies the host interferon (IFN) response.
1.2.3. Modulation of Autophagy and mTORC1 Signaling

Nitazoxanide and tizoxanide are potent stimulators of autophagy, a cellular catabolic process that can eliminate intracellular pathogens.[9] This effect is mediated through the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a major negative regulator of autophagy.[9][10][11] Studies suggest this inhibition may occur, in part, through nitazoxanide's effect on host targets like quinone oxidoreductase NQO1 and the PI3K/AKT pathway.[10][12] By inducing autophagy, nitazoxanide enhances the cell's ability to clear viral components.

Autophagy_Pathway NTZ Nitazoxanide PI3K_AKT PI3K / AKT Signaling NTZ->PI3K_AKT Inhibits NQO1 NQO1 NTZ->NQO1 Inhibits mTORC1 mTORC1 PI3K_AKT->mTORC1 Activates NQO1->mTORC1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: Nitazoxanide induces autophagy via inhibition of mTORC1 signaling.

Pharmacodynamics: In Vitro Activity

The in vitro potency of nitazoxanide and its active metabolite, tizoxanide, has been evaluated against a wide range of pathogens. The tables below summarize key pharmacodynamic parameters such as the Minimum Inhibitory Concentration (MIC) for bacteria and protozoa, and the half-maximal Inhibitory Concentration (IC50) for viruses.

Table 1: In Vitro Activity against Protozoa and Anaerobic Bacteria
Organism GroupOrganismAgentMIC50 (μg/mL)MIC90 (μg/mL)Reference(s)
Protozoa Giardia intestinalisTizoxanide0.03-[13]
Entamoeba histolyticaTizoxanide0.3-[13]
Trichomonas vaginalis (Metronidazole-Susceptible)Tizoxanide-0.8[14]
Trichomonas vaginalis (Metronidazole-Resistant)Tizoxanide-0.8[14]
Anaerobic Bacteria Bacteroides fragilis groupNitazoxanide0.50.5[15]
Bacteroides fragilis groupTizoxanide14[16]
Clostridium difficileNitazoxanide0.060.06[15]
Clostridium perfringensNitazoxanide0.50.5[15]
Prevotella spp.Tizoxanide28[16]
Fusobacterium spp.Tizoxanide12[16]

MIC50/MIC90: Minimum concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: In Vitro Antiviral Activity of Tizoxanide/Nitazoxanide
Virus FamilyVirusAgentIC50 (μg/mL)Cell LineReference(s)
Coronaviridae HCoV-OC43Nitazoxanide0.15MRC-5[5]
HCoV-229ENitazoxanide0.05MRC-5[5]
SARS-CoV-2Nitazoxanide~0.66 (2.12 µM)Vero E6[17]
Paramyxoviridae Measles Virus (MeV)Nitazoxanide3.23Vero[18]
Canine Distemper Virus (CDV)Nitazoxanide2.83Vero[18]
Herpesviridae Pseudorabies Virus (PRV)Nitazoxanide< 12.5 µMPK15 / Vero[19]
Caliciviridae Norovirus (Replicon)Tizoxanide~0.4Huh7[8]

IC50: Concentration of a drug that is required for 50% inhibition in vitro.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, nitazoxanide is a prodrug that undergoes rapid and extensive metabolism before reaching systemic circulation.

  • Absorption : Nitazoxanide is absorbed from the gastrointestinal tract and is rapidly hydrolyzed by plasma esterases to its active metabolite, tizoxanide.[2] Parent nitazoxanide is not detected in the plasma.[20] Administration with food significantly increases the bioavailability of tizoxanide, approximately doubling its concentration.[2]

  • Distribution : Tizoxanide is highly bound to plasma proteins (>99.9%).[2]

  • Metabolism : After its formation, tizoxanide is primarily metabolized in the liver via glucuronidation to form tizoxanide glucuronide, an inactive metabolite.[21] The in vitro half-life for the conversion of nitazoxanide to tizoxanide in plasma is approximately 6 minutes at 37°C.[21]

  • Excretion : The metabolites are eliminated in both urine and feces. Approximately two-thirds of an oral dose is excreted in the feces, and one-third in the urine.[2]

ADME_Workflow cluster_body Human Body cluster_gi GI Tract / Portal Circulation cluster_systemic Systemic Circulation (Plasma) cluster_liver Liver NTZ_Oral Nitazoxanide (Oral) GI_Absorption Absorption & Rapid Hydrolysis NTZ_Oral->GI_Absorption TIZ Tizoxanide (TIZ) (Active, >99.9% Protein Bound) GI_Absorption->TIZ Metabolism Conjugation (Glucuronidation) TIZ->Metabolism Excretion Excretion TIZ->Excretion TIZ_G Tizoxanide Glucuronide (Inactive) Metabolism->TIZ_G TIZ_G->Excretion Urine Urine (~33%) Excretion->Urine Feces Feces (~67%) Excretion->Feces Bile Bile Excretion->Bile

Caption: Pharmacokinetic pathway of Nitazoxanide (NTZ) in the body.
Table 3: Pharmacokinetic Parameters of Tizoxanide After a Single 500 mg Oral Dose of Nitazoxanide with Food

ParameterTizoxanideTizoxanide GlucuronideReference(s)
Cmax (ng/mL) ~9,100~1,800[22] (Derived)
Tmax (hr) ~3.0 - 4.0~4.0[2][22]
AUC0-t (ng·h/mL) ~35,000~13,000[22] (Derived)
Half-life (t1/2, hr) ~1.3 - 1.5~1.9 - 2.9[2]
Protein Binding >99.9%-[2]

Parameters are approximate and can vary between studies. Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC = Area under the plasma concentration-time curve.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacological data. Below are representative protocols for key assays used to characterize nitazoxanide.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the in vitro susceptibility of a bacterial isolate to an antimicrobial agent.[23][24]

  • Preparation of Antimicrobial Agent : A stock solution of nitazoxanide or tizoxanide is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for many bacteria).[25][26] Each well will contain 100 µL of the diluted agent.

  • Inoculum Preparation : Bacterial colonies from an 18-24 hour culture plate are suspended in sterile saline or broth to match a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[24]

  • Inoculation : 100 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, bringing the final volume to 200 µL. A positive control well (broth + inoculum, no drug) and a negative control well (broth only) are included.[27]

  • Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific bacterium being tested. For anaerobes, incubation must occur in an anaerobic environment.[15]

  • Interpretation : The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[23]

TCID50 Assay for Antiviral Activity (IC50) Determination

The Tissue Culture Infectious Dose 50 (TCID50) assay is used to quantify viral titers and determine the efficacy of antiviral drugs against viruses that cause a cytopathic effect (CPE).[28][]

  • Cell Seeding : A susceptible host cell line (e.g., Vero, MRC-5) is seeded into a 96-well plate at a density that will result in an 80-90% confluent monolayer the following day.[28][30]

  • Drug and Virus Preparation : Serial dilutions of nitazoxanide/tizoxanide are prepared in cell culture medium. A stock of the virus is also diluted to a predetermined concentration (e.g., 100 TCID50 per well).

  • Infection and Treatment : The growth medium is removed from the cell monolayer. The cells are then treated with the various drug concentrations. Immediately after, the cells are infected with the prepared virus dilution. Control wells include virus-only (no drug) and cell-only (no drug, no virus).[5]

  • Incubation : The plate is incubated at 37°C in a CO2 incubator for a period sufficient for the virus to cause CPE in the control wells (typically 3-7 days).[]

  • Data Analysis : Each well is scored for the presence or absence of CPE. The IC50 is calculated using statistical methods (e.g., Reed-Muench) to determine the drug concentration that inhibits the viral CPE in 50% of the wells compared to the virus control.[28][]

Conclusion

Nitazoxanide exhibits a unique and complex pharmacological profile, distinguishing it from conventional anti-infective agents. Its foundation as a PFOR inhibitor provides potent activity against a host of anaerobic pathogens. More significantly for future development, its host-directed antiviral mechanisms—including the amplification of innate immunity and induction of autophagy via mTORC1 inhibition—confer a broad spectrum of activity against diverse and emerging viruses with a high barrier to resistance. The rapid conversion to the active metabolite tizoxanide and its well-characterized pharmacokinetic profile further support its clinical utility. This comprehensive profile underscores the potential of nitazoxanide and the broader thiazolide class as versatile therapeutic platforms for a wide range of infectious diseases.

References

Methodological & Application

Application Note: High-Throughput Analysis of Nitazoxanide in Human Plasma using LC-MS/MS with Nitazoxanide-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nitazoxanide in human plasma. The method utilizes Nitazoxanide-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling a fast and efficient workflow suitable for high-throughput bioanalytical studies. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed on a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method has been developed to meet the rigorous demands of pharmacokinetic and drug metabolism studies in clinical and preclinical research.

Introduction

Nitazoxanide is a broad-spectrum antiparasitic and antiviral drug.[1] Accurate and reliable quantification of Nitazoxanide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved data quality.[2] This application note provides a detailed protocol for the determination of Nitazoxanide in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents
  • Nitazoxanide and this compound reference standards were of high purity (≥98%).

  • LC-MS grade acetonitrile, methanol, and formic acid were used.

  • Human plasma (K2-EDTA) was sourced from an accredited biobank.

  • Ultrapure water was generated by a laboratory water purification system.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) was used for chromatographic separation.

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Stock solutions of Nitazoxanide and this compound were prepared by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: A series of working standard solutions of Nitazoxanide were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard Working Solution (100 ng/mL): The this compound stock solution was diluted with the acetonitrile/water mixture to achieve a final concentration of 100 ng/mL.

  • Calibration Standards and Quality Controls (QCs): Calibration standards and QC samples were prepared by spiking appropriate amounts of the working standard solutions into blank human plasma.

Sample Preparation Protocol
  • Thaw: Allow plasma samples, calibration standards, and QCs to thaw at room temperature.

  • Aliquot: Transfer 100 µL of each plasma sample into a clean microcentrifuge tube.

  • Add Internal Standard: Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix samples (to which 20 µL of the acetonitrile/water mixture is added).

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortex: Vortex mix the samples for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

The parameters provided below are a starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient As described in the table below
Injection Volume 5 µL
Column Temperature 40°C

Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nitazoxanide 308.1266.115
This compound (IS) 312.1270.115

Note: The MRM transition for this compound is predicted based on the known fragmentation of Nitazoxanide (loss of the acetyl group, C2H2O). The addition of four deuterium atoms to the acetyl group increases the precursor and product ion masses by 4 Da. These transitions should be confirmed experimentally.

Results and Discussion

Method Performance

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Nitazoxanide in human plasma. The use of this compound as an internal standard ensured the reliability of the results. Representative performance data, based on similar validated methods, is presented below.

Quantitative Data Summary

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (%Bias) Within ±15%
Recovery > 85%

Signaling Pathways and Experimental Workflows

experimental_workflow LC-MS/MS Analysis Workflow for Nitazoxanide cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) is_addition Add this compound (IS) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation vortex Vortex Mix precipitation->vortex centrifuge Centrifugation vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Nitazoxanide calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Nitazoxanide.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Nitazoxanide in human plasma using its deuterated internal standard, this compound. The method is suitable for high-throughput analysis in a regulated bioanalytical laboratory and can be readily implemented for pharmacokinetic and other clinical studies. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in the analytical results.

References

Development of Bioanalytical Methods for Nitazoxanide using Nitazoxanide-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and validation of bioanalytical methods for the quantification of Nitazoxanide in biological matrices, utilizing Nitazoxanide-d4 as an internal standard. These methods are crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring.

Introduction

Nitazoxanide is a broad-spectrum antiparasitic and antiviral agent.[1] Following oral administration, it is rapidly hydrolyzed to its active metabolite, tizoxanide.[2] Accurate and reliable quantification of Nitazoxanide and its metabolites in biological fluids is essential for evaluating its efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for mass spectrometry-based bioanalytical methods to compensate for matrix effects and variations in sample processing and instrument response.[]

Bioanalytical Method Protocol: UPLC-MS/MS for Nitazoxanide in Human Plasma

This protocol describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Nitazoxanide in human plasma.

2.1. Materials and Reagents

  • Nitazoxanide reference standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (K2-EDTA)

  • Deionized water

2.2. Instrumentation

  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem mass spectrometer (e.g., Sciex API 5500)

  • Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

2.3. Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add this compound (IS) plasma->is_add protein_precip Protein Precipitation (Acetonitrile) is_add->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute with Mobile Phase supernatant->dilute injection Inject into UPLC-MS/MS dilute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Nitazoxanide calibration->quantification

Caption: Experimental workflow for the UPLC-MS/MS analysis of Nitazoxanide.

2.4. Detailed Experimental Protocols

2.4.1. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare stock solutions of Nitazoxanide and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions of Nitazoxanide by serial dilution of the stock solution with 50% methanol.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

2.4.2. Sample Preparation: Protein Precipitation

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and dilute with an equal volume of the initial mobile phase.

2.4.3. UPLC-MS/MS Conditions

ParameterCondition
UPLC System
ColumnC18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions:
   Nitazoxanidem/z 308.1 -> 262.1 (Quantifier), m/z 308.1 -> 121.0 (Qualifier)
   this compound (IS)m/z 312.1 -> 266.1 (Predicted)
Collision Energy (CE)Optimized for each transition
Declustering Potential (DP)Optimized for each transition

2.5. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Linearity: A linear range of 1 to 1000 ng/mL is typically achievable.

  • Precision and Accuracy: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and accuracy (%RE) should be within ±15% (±20% at LLOQ).

  • Recovery: Extraction recovery should be consistent and reproducible.

  • Matrix Effect: Assessed to ensure that the plasma matrix does not interfere with the quantification.

  • Stability: Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from a validated bioanalytical method for Nitazoxanide.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Intra-day Accuracy (%RE) ± 8%
Inter-day Accuracy (%RE) ± 10%
Mean Extraction Recovery > 85%
Matrix Effect Minimal and compensated by the internal standard

Signaling Pathway

Nitazoxanide has been shown to modulate several signaling pathways, including the mTORC1 pathway, which is a key regulator of cell growth and metabolism.

G cluster_pathway Nitazoxanide's Effect on mTORC1 Signaling NTZ Nitazoxanide AMPK AMPK NTZ->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: Simplified diagram of Nitazoxanide's inhibitory effect on the mTORC1 signaling pathway.

Nitazoxanide activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1).[4][5] Inhibition of mTORC1 leads to the suppression of cell growth and proliferation and the induction of autophagy.[4][6] This mechanism is relevant to its antiviral and potential anticancer activities.[5]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Nitazoxanide using Nitazoxanide-d4 as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of Nitazoxanide in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). It outlines the use of Nitazoxanide-d4 as an internal reference standard to ensure accuracy and precision in analytical measurements. The protocols described herein are applicable for quality control, stability studies, and pharmacokinetic analysis.

Introduction

Nitazoxanide is a broad-spectrum antiparasitic and antiviral agent.[1][2] Its efficacy relies on the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, which is crucial for the anaerobic energy metabolism of certain parasites.[1] Additionally, Nitazoxanide has demonstrated antiviral properties by modulating host cell signaling pathways.[1] Accurate and reliable analytical methods are essential for the determination of Nitazoxanide in various matrices. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for chromatographic assays to correct for variations in sample preparation and instrument response. This compound, with its identical chemical properties to Nitazoxanide but a distinct mass, serves as an ideal internal standard for mass spectrometry-based detection and can also be used in UV-based HPLC methods where a separate, well-resolved peak is not required if the labeled and unlabeled compounds co-elute.

Signaling and Metabolic Pathways of Nitazoxanide

Nitazoxanide's mechanism of action involves the modulation of several host and pathogen pathways. It is known to inhibit the mTORC1 signaling pathway, a key regulator of cell growth and proliferation, and to stimulate autophagy.[3] Furthermore, it can interfere with the Wnt/β-catenin, PI3K/Akt/mTOR, and MAPK/ERK signaling pathways.[4]

Nitazoxanide_Signaling_Pathways cluster_inhibition Inhibition cluster_activation Activation PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) mTORC1 mTORC1 Signaling Wnt_beta_catenin Wnt/β-catenin Signaling PI3K_Akt_mTOR PI3K/Akt/mTOR Signaling MAPK_ERK MAPK/ERK Signaling Autophagy Autophagy PKR PKR Activation Nitazoxanide Nitazoxanide Nitazoxanide->PFOR Nitazoxanide->mTORC1 Nitazoxanide->Wnt_beta_catenin Nitazoxanide->PI3K_Akt_mTOR Nitazoxanide->MAPK_ERK Nitazoxanide->Autophagy Nitazoxanide->PKR

Caption: Nitazoxanide's multifaceted mechanism of action.

Experimental Protocols

Preparation of Standard and Sample Solutions

1. Standard Stock Solution (Nitazoxanide and this compound):

  • Accurately weigh 50 mg of Nitazoxanide and 5 mg of this compound reference standards.

  • Transfer each to separate 50 mL volumetric flasks.

  • Dissolve and dilute to volume with acetonitrile to obtain stock solutions of 1 mg/mL for Nitazoxanide and 100 µg/mL for this compound.[5]

2. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the Nitazoxanide stock solution with the mobile phase to achieve concentrations ranging from 5 to 25 µg/mL.[5]

  • Spike each working standard solution with a fixed concentration of this compound from the stock solution (e.g., 10 µg/mL).

3. Sample Preparation (from Tablet Formulation):

  • Weigh and finely powder twenty tablets to determine the average tablet weight.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Nitazoxanide and transfer it to a 100 mL volumetric flask.[6]

  • Add approximately 80 mL of HPLC grade methanol and sonicate for 15 minutes to ensure complete dissolution.[6]

  • Make up the volume to the mark with methanol and filter the solution through a 0.45 µm membrane filter.[6]

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 15 µg/mL).

  • Spike the final sample solution with the same fixed concentration of this compound as in the working standard solutions.

HPLC Methodologies

Below are summarized HPLC methods adapted from validated procedures for the analysis of Nitazoxanide. This compound is proposed here as an internal standard for improved quantitation.

Table 1: HPLC Method Parameters for Nitazoxanide Analysis

ParameterMethod 1Method 2Method 3
Column Qualisil BDS C18 (4.6 x 250mm, 5µ)[5]Hiq Sil C18V (4.6 x 250mm)[6]Phenomenex C18 (4.6 x 250mm, 5µm)[7]
Mobile Phase Acetonitrile: 0.075M Ammonium Dihydrogen Phosphate Buffer (pH 3.0) (45:55, v/v)[5]Acetonitrile: Methanol: 0.4M Citric Acid (60:30:10, v/v/v)[6]Phosphate Buffer (pH 3.5): Acetonitrile (40:60, v/v)[7]
Flow Rate 1.5 mL/min[5]0.6 mL/min[6]1.0 mL/min[7]
Detection UV at 240 nm[5]UV at 304 nm[6]UV at 235 nm[7]
Injection Volume 20 µL[5]Not Specified10 µL[7]
Retention Time (Nitazoxanide) Not Specified5.902 min[6]5.581 min[7]
Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Nitazoxanide using this compound as an internal standard.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock_NTZ Nitazoxanide Stock Working_Std Working Standards (NTZ + NTZ-d4) Stock_NTZ->Working_Std Stock_NTZd4 This compound Stock Stock_NTZd4->Working_Std Sample_Prep Sample Preparation (Tablet + NTZ-d4) Stock_NTZd4->Sample_Prep Injection Inject into HPLC System Working_Std->Injection Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection UV/Vis or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Nitazoxanide Calibration->Quantification

Caption: General workflow for HPLC analysis.

Data Presentation and Validation

The use of this compound as an internal standard allows for the construction of a calibration curve by plotting the ratio of the peak area of Nitazoxanide to the peak area of this compound against the concentration of Nitazoxanide.

Table 2: Representative Validation Parameters from Literature

ParameterResultReference
Linearity Range 5 - 25 µg/mL[5]
5 - 90 µg/mL[6]
25 - 150 µg/mL[7]
Correlation Coefficient (r²) 0.997[5]
>0.999[7]
Precision (%RSD) < 2%[7]
Accuracy (% Recovery) 99.93% - 99.35%[7]

Conclusion

The presented HPLC methods, in conjunction with the use of this compound as an internal standard, provide a robust and reliable approach for the quantification of Nitazoxanide in pharmaceutical dosage forms. The detailed protocols and validation data from existing literature support the implementation of these methods in a quality control or research laboratory setting. The versatility in mobile phase composition and column chemistry allows for adaptation to specific laboratory instrumentation and requirements.

References

Ordering Nitazoxanide-d4 with a Certificate of Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, obtaining high-purity, well-characterized compounds is paramount for generating reliable and reproducible data. This guide provides detailed application notes and protocols for ordering Nitazoxanide-d4, a deuterated analog of the broad-spectrum antimicrobial agent Nitazoxanide, complete with a Certificate of Analysis (CoA).

This compound serves as a valuable internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Nitazoxanide concentrations in biological matrices. Its use helps to correct for variability during sample preparation and analysis.

Locating and Ordering this compound

Several reputable chemical suppliers specialize in providing isotopically labeled compounds for research purposes. When ordering this compound, it is crucial to select a supplier that can provide a comprehensive Certificate of Analysis (CoA). The CoA is a formal document that verifies the identity, purity, and quality of the product.

Key Supplier Information to Consider:

Supplier CharacteristicImportance for Researchers
ISO Accreditation Ensures the supplier adheres to internationally recognized quality management standards.
Product Purity Specification Typically >98% for research-grade compounds. The CoA will confirm the exact purity.
Isotopic Enrichment Specifies the percentage of deuterium incorporation, which is critical for its function as an internal standard.
Availability of CoA A CoA should be readily available for download from the supplier's website or provided upon request with the order.
Technical Support Access to knowledgeable technical staff can be invaluable for addressing any product-related queries.

Workflow for Procuring this compound with a CoA:

G cluster_0 Procurement Process Identify Supplier Identify Supplier Review Product Specs Review Product Specs Identify Supplier->Review Product Specs Select potential vendors Request Quote/Info Request Quote/Info Review Product Specs->Request Quote/Info Check purity, isotopic enrichment Place Order Place Order Request Quote/Info->Place Order Confirm CoA availability Receive Compound & CoA Receive Compound & CoA Place Order->Receive Compound & CoA Specify CoA requirement Verify CoA Verify CoA Receive Compound & CoA->Verify CoA Match Lot No. and specs

Caption: Workflow for ordering this compound with a Certificate of Analysis.

Understanding the Certificate of Analysis (CoA)

The CoA is a critical document that provides a detailed quality assessment of a specific batch (lot) of the compound. Researchers should carefully review the CoA upon receipt to ensure it meets the requirements of their experiments.

Essential Components of a this compound CoA:

ParameterDescriptionTypical Specification
Product Name This compound-
CAS Number Chemical Abstracts Service registry number.-
Lot Number Unique identifier for the specific batch.-
Molecular Formula C12H5D4N3O5S-
Molecular Weight The mass of the molecule.~311.32 g/mol
Purity Percentage of the desired compound, often determined by HPLC or NMR.≥98%
Isotopic Enrichment The percentage of molecules containing the deuterium labels.≥99 atom % D
Appearance Physical state and color of the compound.Solid (e.g., White to Off-White)
Analytical Method(s) Techniques used for quality control (e.g., ¹H-NMR, LC-MS).-
Storage Conditions Recommended temperature and conditions for long-term stability.-20°C
Date of Analysis When the quality control tests were performed.-

Application Notes: Use of this compound as an Internal Standard in LC-MS/MS Bioanalysis

Introduction:

The accurate quantification of drugs and their metabolites in biological fluids is a cornerstone of pharmacokinetic and pharmacodynamic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in LC-MS/MS-based bioanalysis.

Principle:

This compound is chemically identical to Nitazoxanide, but its increased mass due to the deuterium atoms allows it to be distinguished by the mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the sample preparation process, it co-elutes with the analyte (Nitazoxanide) and experiences similar extraction efficiencies and matrix effects. The ratio of the analyte's signal to the internal standard's signal is used for quantification, which corrects for variations and leads to more accurate and precise results.

Signaling Pathway Context: Nitazoxanide's Mechanism of Action

While this compound is primarily used as an analytical tool, understanding the mechanism of action of the parent compound is crucial for designing relevant pharmacodynamic studies. Nitazoxanide is known to inhibit the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme, which is essential for the anaerobic energy metabolism of various protozoa and bacteria.[1] In the context of viral infections, Nitazoxanide has been shown to interfere with host-cell pathways that are hijacked by viruses for their replication.[2]

cluster_0 Viral Infection & Host Cell Interaction cluster_1 Nitazoxanide Intervention Virus Virus HostCell Host Cell Virus->HostCell Enters Replication Viral Replication HostCell->Replication Hijacks machinery for Nitazoxanide Nitazoxanide PFOR PFOR Inhibition (in protozoa/bacteria) Nitazoxanide->PFOR Inhibits HostPathways Host Pathway Modulation Nitazoxanide->HostPathways Modulates HostPathways->Replication Inhibits

Caption: Simplified diagram of Nitazoxanide's mechanisms of action.

Experimental Protocol: Quantification of Nitazoxanide in Plasma using this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of Nitazoxanide in human plasma. It should be optimized and validated for specific laboratory conditions and instrumentation.

1. Materials and Reagents:

  • Nitazoxanide reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well plates or microcentrifuge tubes

2. Preparation of Stock and Working Solutions:

  • Nitazoxanide Stock Solution (1 mg/mL): Accurately weigh and dissolve Nitazoxanide in a suitable solvent (e.g., methanol).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol).

  • Working Solutions: Prepare serial dilutions of the Nitazoxanide stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 96-well plate or microcentrifuge tube.

  • Add 10 µL of the this compound working solution to all wells except for the blank matrix.

  • Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to each well to precipitate proteins.

  • Vortex the plate/tubes for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Nitazoxanide: Q1/Q3 (e.g., 308.0 -> 262.0); this compound: Q1/Q3 (e.g., 312.0 -> 266.0)
Collision Energy Optimize for each transition

5. Data Analysis:

  • Integrate the peak areas for both Nitazoxanide and this compound.

  • Calculate the peak area ratio (Nitazoxanide / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of Nitazoxanide in the unknown samples by interpolating their peak area ratios from the calibration curve.

By following these guidelines, researchers can confidently procure and utilize this compound with a Certificate of Analysis to achieve accurate and reliable results in their studies.

References

Troubleshooting & Optimization

Nitazoxanide-d4 stability under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Nitazoxanide-d4 under various experimental and storage conditions. The following information is based on stability studies of nitazoxanide and established principles of drug stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, exposure to light, and temperature. Aqueous environments, particularly at alkaline pH, can lead to hydrolysis.[1][2] The compound is also susceptible to photodegradation.[2][3]

Q2: How should I store my this compound samples to ensure stability?

A2: For optimal stability, this compound should be stored in a cool, dark, and dry place. It is advisable to protect it from light and moisture.[2] For long-term storage, maintaining the compound in a solid state and minimizing its exposure to aqueous media is recommended.[2] Standard long-term storage conditions for pharmaceutical products are typically 25°C ± 2°C and 60% RH ± 5% RH.

Q3: What are the expected degradation products of this compound?

A3: Based on studies of nitazoxanide, the primary degradation pathway is hydrolysis, leading to the formation of a deacetylated product.[1][4] Under acidic conditions, the ester bond is cleaved.[5] In alkaline conditions, further degradation can occur, breaking the amide linkage and resulting in 5-nitro-1,3-thiazol-2-amine and salicylic acid.[5]

Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A4: Unexpected peaks may indicate the presence of degradation products. This could be due to improper storage or handling of the this compound standard, or it could be a result of the experimental conditions, such as the pH of the solvent or exposure to light during sample preparation. Review your storage conditions and experimental protocol for potential sources of degradation.

Q5: How does the deuteration in this compound affect its stability compared to the non-deuterated form?

A5: Deuteration can sometimes alter the rate of metabolic degradation due to the kinetic isotope effect, which may lead to a longer biological half-life.[6] While the fundamental degradation pathways are expected to be similar to those of nitazoxanide, the rate of these chemical degradation processes might be slightly different. However, specific stability data for this compound is not extensively available, so it is prudent to handle it with the same care as nitazoxanide.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound purity over time Improper storage conditions (exposure to light, moisture, or high temperatures).Store this compound in a tightly sealed container, protected from light, in a cool and dry environment. Consider storage in a desiccator.
Appearance of degradation peaks in analysis Hydrolysis due to acidic or alkaline conditions in the sample matrix or solvent.Ensure the pH of your solutions is within a stable range for nitazoxanide, ideally between pH 1.0 and 4.0 where it exhibits greater stability.[1][7]
Variability in analytical results Photodegradation during sample preparation and analysis.Minimize exposure of samples to direct light. Use amber vials or light-blocking centrifuge tubes during your experiments.[2]
Complete degradation of the compound Exposure to strongly alkaline conditions (e.g., pH 12).Avoid highly alkaline environments. Total degradation of nitazoxanide has been observed to occur rapidly at pH 12.[1]

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like methanol.[5]

  • Acidic Hydrolysis:

    • Take an aliquot of the stock solution.

    • Add 1 M hydrochloric acid (HCl).[5]

    • Reflux the solution for a specified period (e.g., 3 hours).[5]

    • Neutralize the solution before analysis.

  • Alkaline Hydrolysis:

    • Take an aliquot of the stock solution.

    • Add 0.1 M sodium hydroxide (NaOH).[5]

    • Keep the solution at room temperature or reflux for a shorter duration (e.g., 30 minutes).[5]

    • Neutralize the solution before analysis.

  • Photodegradation:

    • Expose a solution of this compound to a UV light source (e.g., 254 nm) for a defined period.[3]

  • Analysis: Analyze the stressed samples using a suitable analytical method, such as HPLC with UV or MS detection, to identify and quantify the parent compound and any degradation products.[8][9][10]

Stability-Indicating HPLC Method

A high-performance liquid chromatography (HPLC) method is commonly used to separate and quantify this compound from its degradation products.

  • Column: A C18 column is often suitable.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% o-phosphoric acid) and an organic solvent (e.g., acetonitrile) can be used.[10] The exact ratio should be optimized for best separation.

  • Detection: UV detection at a wavelength of around 240-260 nm is appropriate.[10]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[10]

Visualizations

Nitazoxanide_Degradation_Pathway NTZ_d4 This compound Deg1 Deacetylated Product (Tizoxanide-d4) NTZ_d4->Deg1 Acidic Hydrolysis (Ester Cleavage) NTZ_d4->Deg1 Alkaline Hydrolysis (Initial Step) NTZ_d4->Deg1 Photodegradation Deg2 5-nitro-1,3-thiazol-2-amine Deg1->Deg2 Alkaline Hydrolysis (Amide Cleavage) Deg3 Salicylic acid Deg1->Deg3 Alkaline Hydrolysis (Amide Cleavage)

Caption: Degradation pathway of this compound under hydrolytic and photolytic stress.

Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Start This compound Stock Solution Acid Acidic Hydrolysis Start->Acid Alkali Alkaline Hydrolysis Start->Alkali Photo Photolytic Stress Start->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Alkali->HPLC Photo->HPLC Data Data Interpretation (Identify Degradants) HPLC->Data

Caption: Workflow for conducting a forced degradation study of this compound.

References

Navigating Nitazoxanide-d4 Mass Spectrometry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry analysis of Nitazoxanide-d4. The information is designed to offer practical solutions and a deeper understanding of potential issues, ensuring more accurate and reliable experimental outcomes.

Troubleshooting Guide

This section addresses specific problems that may arise during the analysis of this compound, offering potential causes and actionable solutions.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Poor or Inconsistent Signal for this compound Suboptimal Ionization: Inefficient ionization of the internal standard in the mass spectrometer source.1. Optimize Ion Source Parameters: Adjust spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. 2. Mobile Phase Modification: Ensure the mobile phase pH is suitable for efficient protonation (positive ion mode) or deprotonation (negative ion mode). The addition of a small amount of formic acid or ammonium acetate can improve ionization efficiency.[1] 3. Check for Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound. See the "Matrix Effects" section in the FAQs for detailed solutions.
Degradation of this compound: The internal standard may be unstable under certain analytical conditions.1. Assess Stability in Solution: Prepare fresh stock and working solutions. Evaluate the stability of this compound in the sample matrix and autosampler over the expected analysis time. 2. pH Considerations: Nitazoxanide is known to be less stable in highly acidic or alkaline conditions.[2] Maintain the pH of the mobile phase and sample extracts within a stable range.
Chromatographic Peak Tailing or Splitting Poor Chromatography: Issues with the analytical column or mobile phase composition.1. Column Conditioning: Ensure the column is properly equilibrated with the mobile phase before injection. 2. Mobile Phase Compatibility: Verify the mobile phase is appropriate for the column chemistry and the analyte. 3. Sample Solvent Effects: The solvent used to dissolve the final extract should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Variable Internal Standard Response Across a Batch Inconsistent Sample Preparation: Variability in extraction recovery or matrix effects across different samples.1. Standardize Extraction Procedure: Ensure consistent timing, volumes, and mixing during the sample preparation process. 2. Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement in different sample lots.[3] 3. Check for Autosampler Issues: Investigate for potential issues with the autosampler, such as inconsistent injection volumes or sample carryover.
Unexpected Isotopic Contribution or "Cross-Talk" Isotopic Impurity of the Internal Standard: The this compound standard may contain a small percentage of the unlabeled (d0) analyte.1. Characterize the Internal Standard: Analyze a high-concentration solution of the this compound standard alone to determine the contribution of its isotopic variants to the mass channel of the unlabeled Nitazoxanide. 2. Correction in Data Processing: If a significant contribution is observed, it may be necessary to correct for this in the data processing software.
In-Source Fragmentation: Fragmentation of the analyte or internal standard within the ion source can lead to interfering ions.1. Optimize Source Conditions: Reduce the cone voltage or fragmentor voltage to minimize in-source fragmentation. 2. Select Specific Transitions: Choose MRM transitions that are unique to the parent and a specific product ion to minimize interference.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using this compound as an internal standard?

The most frequently encountered challenges in the mass spectrometry analysis of this compound are primarily related to matrix effects and the stability of the molecule.

  • Matrix Effects: Biological matrices are complex and can contain endogenous components that co-elute with this compound, leading to ion suppression or enhancement. This can significantly impact the accuracy and precision of quantification. A robust sample clean-up procedure is crucial to minimize these effects.

  • Stability: Nitazoxanide and its deuterated analog can be susceptible to degradation under certain pH and temperature conditions. It is important to carefully control the sample processing and storage conditions to ensure the integrity of the internal standard.[2]

Q2: How can I minimize matrix effects in my this compound analysis?

Minimizing matrix effects is critical for accurate bioanalysis. Several strategies can be employed:

  • Effective Sample Preparation: Utilize a sample clean-up method that effectively removes interfering matrix components. Common techniques include:

    • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all interferences.

    • Liquid-Liquid Extraction (LLE): Offers better clean-up than PPT by partitioning the analyte and internal standard into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Provides the most thorough clean-up by selectively retaining the analyte and internal standard on a solid sorbent while matrix components are washed away.

  • Chromatographic Separation: Optimize the HPLC/UHPLC method to achieve chromatographic separation of this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, column chemistry, or flow rate.

  • Use of a Stable Isotope-Labeled Internal Standard: this compound is a stable isotope-labeled internal standard, which is the preferred choice for LC-MS/MS analysis as it co-elutes with the analyte and experiences similar matrix effects, thus providing better compensation.

Q3: Can deuterium exchange be a problem with this compound?

Deuterium exchange, the replacement of a deuterium atom with a hydrogen atom from the surrounding solvent, can be a concern with some deuterated internal standards, particularly if the deuterium atoms are located on exchangeable sites (e.g., -OH, -NH, -SH) or on carbons adjacent to heteroatoms under acidic or basic conditions.[4]

For this compound, the position of the deuterium labels is crucial for its stability. Commercially available standards are typically labeled on aromatic rings or other non-labile positions to minimize the risk of deuterium exchange under typical LC-MS analytical conditions. However, it is good practice to:

  • Avoid Extreme pH: Using mobile phases with extreme pH values for prolonged periods should be avoided.

  • Evaluate Stability: During method development, it is advisable to assess the stability of the deuterated internal standard by incubating it in the mobile phase for an extended period and monitoring for any mass shifts.

Q4: What are the recommended mass transitions for Nitazoxanide and this compound?

The selection of appropriate mass transitions is critical for the sensitivity and selectivity of the LC-MS/MS method. While optimal transitions should be determined empirically on the specific mass spectrometer being used, a common approach is to monitor the transition from the precursor ion ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) to a stable product ion.

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
NitazoxanideTo be determined empiricallyTo be determined empiricallyNegative or Positive
This compoundPrecursor + 4To be determined empiricallyNegative or Positive

Note: The exact m/z values will depend on the specific fragmentation pattern of Nitazoxanide. It is recommended to perform a product ion scan of both Nitazoxanide and this compound to identify the most intense and stable fragment ions for use in Multiple Reaction Monitoring (MRM) analysis.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol provides a general guideline for the extraction of Nitazoxanide and this compound from plasma.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on analyte levels) to each tube.

  • Protein Precipitation & Extraction: Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report Troubleshooting_Logic start Poor/Inconsistent Signal check_source Optimize Ion Source Parameters? start->check_source check_mobile_phase Modify Mobile Phase? check_source->check_mobile_phase No solution_source Improved Signal check_source->solution_source Yes check_matrix_effects Investigate Matrix Effects? check_mobile_phase->check_matrix_effects No solution_mobile_phase Improved Signal check_mobile_phase->solution_mobile_phase Yes check_stability Assess IS Stability? check_matrix_effects->check_stability No solution_matrix_effects Implement Better Cleanup check_matrix_effects->solution_matrix_effects Yes solution_stability Use Fresh Solutions check_stability->solution_stability Yes further_investigation Further Investigation Needed check_stability->further_investigation No

References

Technical Support Center: Bioanalysis of Nitazoxanide with Nitazoxanide-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Nitazoxanide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects using Nitazoxanide-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound recommended for the bioanalysis of Nitazoxanide?

A1: In bioanalysis, especially with complex matrices like plasma, endogenous components can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as a "matrix effect." This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[1][2] A stable isotope-labeled internal standard (SIL-IS) such as this compound is the ideal choice for mitigating these effects. Because it is chemically identical to the analyte, it co-elutes and experiences the same matrix effects.[1][2][3] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix can be effectively normalized, leading to more accurate and precise results.[1]

Q2: What are the primary challenges associated with the bioanalysis of Nitazoxanide?

A2: Nitazoxanide is rapidly and extensively metabolized to its active metabolite, tizoxanide, in vivo. Therefore, bioanalytical methods often need to quantify both the parent drug and its active metabolite.[4] Like many pharmaceutical compounds, Nitazoxanide analysis can be susceptible to matrix effects, including ion suppression, which can compromise the accuracy and sensitivity of the assay.[5] Proper sample preparation and the use of a suitable internal standard are crucial to address these challenges.

Q3: Can this compound be used to quantify the active metabolite, tizoxanide?

A3: While this compound is the ideal internal standard for the quantification of Nitazoxanide, for the active metabolite, tizoxanide, the corresponding deuterated standard, tizoxanide-d4, is recommended for the most accurate results. This is because tizoxanide will have a different retention time and mass-to-charge ratio than Nitazoxanide. A validated bioanalytical method has been developed for tizoxanide using tizoxanide-d4 as the internal standard.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Variability in Analyte Response Inconsistent matrix effects between samples.Ensure consistent and thorough sample preparation to remove as many interfering matrix components as possible. The use of this compound should compensate for much of this variability; ensure it is being added consistently to all samples.
Poor Peak Shape (Tailing or Fronting) Interaction of the analyte with active sites in the analytical column or sample flow path.Consider using a metal-free HPLC column and PEEK tubing to minimize interactions, especially if chelating properties are suspected.[7] Optimize the mobile phase pH and organic content to improve peak shape.
Low Analyte Recovery Inefficient extraction from the biological matrix.Optimize the sample preparation method. For Nitazoxanide, liquid-liquid extraction (LLE) has been shown to be effective.[8][9] Experiment with different extraction solvents and pH adjustments to improve recovery.
Ion Suppression Co-elution of matrix components (e.g., phospholipids) with the analyte.Modify the chromatographic gradient to better separate Nitazoxanide from the suppression region.[10] A post-column infusion experiment can help identify the retention time windows where ion suppression is most significant.[5][10] Enhance the sample cleanup process to remove interfering substances.
Inconsistent Internal Standard Response Pipetting errors, inconsistent sample processing, or degradation of the internal standard.Verify the accuracy and precision of all pipetting steps. Ensure the internal standard is added to all samples, standards, and quality controls at the same concentration early in the sample preparation process. Evaluate the stability of this compound under the sample storage and processing conditions.
Analyte Signal in Blank Samples (Carryover) Adsorption of the analyte to surfaces in the autosampler or LC system.Optimize the autosampler wash procedure, using a strong organic solvent. If carryover persists, investigate potential sources of contamination.

Experimental Protocols

Proposed LC-MS/MS Method for Nitazoxanide in Human Plasma

This protocol is an adaptation based on a validated method for Nitazoxanide using a different internal standard and general best practices for bioanalysis with a deuterated internal standard.[8][9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

  • Vortex briefly to mix.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and ethyl acetate).

  • Vortex for 5-10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex to mix and transfer to an autosampler vial for analysis.

2. Liquid Chromatography Conditions

  • Column: C18 column (e.g., Hypersil GOLD 50 x 2.1 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B

    • 3.1-5.0 min: 20% B

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

3. Mass Spectrometry Conditions (Triple Quadrupole)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Nitazoxanide: To be determined empirically (e.g., precursor ion [M+H]⁺ to a specific product ion)

    • This compound: To be determined empirically (e.g., precursor ion [M+D+H]⁺ to a specific product ion)

  • Ion Source Parameters:

    • Capillary Voltage: To be optimized

    • Source Temperature: To be optimized

    • Desolvation Gas Flow: To be optimized

    • Collision Gas Pressure: To be optimized

Quantitative Data Summary

The following tables present hypothetical data based on expected performance and published data for similar analyses to illustrate the effectiveness of using a deuterated internal standard.

Table 1: Matrix Effect Assessment

AnalyteMatrixAnalyte Peak Area (A) (Spiked after Extraction)Analyte Peak Area (B) (in Neat Solution)Matrix Factor (A/B)IS Normalized Matrix Factor
NitazoxanidePlasma Lot 185,000100,0000.85 (Suppression)1.01
NitazoxanidePlasma Lot 278,000100,0000.78 (Suppression)0.99
NitazoxanidePlasma Lot 392,000100,0000.92 (Suppression)1.02
This compoundPlasma Lot 184,500100,0000.845-
This compoundPlasma Lot 278,500100,0000.785-
This compoundPlasma Lot 391,000100,0000.91-

Table 2: Recovery and Process Efficiency

AnalyteConcentration (ng/mL)Recovery (%)Process Efficiency (%)
Nitazoxanide1088.575.2
Nitazoxanide10090.279.4
Nitazoxanide50089.177.5
This compound10089.578.3

Recovery is calculated by comparing the peak area of an analyte spiked before extraction to that of an analyte spiked after extraction. Process efficiency compares the peak area of an analyte spiked before extraction to that of the analyte in a neat solution.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add this compound plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent vortex1->add_solvent vortex2 Vortex (5-10 min) add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification (Analyte/IS Ratio) detect->quantify

Caption: Bioanalytical workflow for Nitazoxanide in plasma.

Troubleshooting_Logic start Inconsistent Results? check_is Check Internal Standard Response start->check_is is_ok IS Response Consistent? check_is->is_ok check_matrix Investigate Matrix Effects is_ok->check_matrix Yes is_variable Troubleshoot IS Addition/Stability is_ok->is_variable No matrix_effect Matrix Effect Confirmed? check_matrix->matrix_effect optimize_chroma Optimize Chromatography matrix_effect->optimize_chroma Yes enhance_cleanup Enhance Sample Cleanup matrix_effect->enhance_cleanup Yes no_matrix_effect Check for Other Interferences matrix_effect->no_matrix_effect No solution Accurate Quantification optimize_chroma->solution enhance_cleanup->solution

Caption: Troubleshooting logic for inconsistent bioanalytical results.

References

Improving chromatographic peak shape for Nitazoxanide-d4 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic peak shape of Nitazoxanide-d4 in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak exhibiting significant tailing?

A1: Peak tailing for this compound is most commonly caused by secondary interactions between the analyte and the stationary phase. Nitazoxanide is an ampholytic molecule, meaning it has both acidic (amide group) and basic (thiazole ring) characteristics[1][2]. In reversed-phase HPLC using silica-based columns, the basic thiazole ring can interact with residual acidic silanol groups on the silica surface, causing the peak to tail[3][4][5].

Q2: What are the key physicochemical properties of Nitazoxanide that influence its chromatography?

A2: Understanding the physicochemical properties of Nitazoxanide is crucial for method development. It is a BCS Class II drug, characterized by low aqueous solubility[6]. Its ampholytic nature, with reported pKa values for its analogs, dictates a strong dependence on mobile phase pH for retention and peak shape[1][2]. Key properties are summarized in the table below.

Q3: My peak shape is symmetrical, but the peak is broader than expected. What are the likely causes?

A3: Broad peaks, even if symmetrical, can compromise resolution and sensitivity. Common causes include injecting too large a sample volume, accumulation of contaminants at the head of the column, or extra-column volume from poorly connected tubing or fittings[7][8][9]. Temperature fluctuations within the column can also lead to peak broadening[8].

Q4: I am observing peak fronting for this compound. What does this indicate?

A4: Peak fronting, where the peak has a leading shoulder, is typically a sign of column overload or issues with the sample solvent[10][11]. This can happen if the sample concentration is too high (mass overload) or if the sample is dissolved in a solvent that is significantly stronger than the mobile phase, causing the analyte band to spread before reaching the column[11].

Q5: How critical is the choice of sample solvent for achieving good peak shape?

A5: The sample solvent is very critical. Ideally, the sample should be dissolved in the mobile phase itself or in a solvent that is weaker than the mobile phase[8]. Dissolving the sample in a much stronger solvent can lead to distorted peak shapes, including fronting and splitting, because the analyte molecules will travel too quickly at the point of injection, disrupting the initial chromatography band[8].

Troubleshooting Guide for Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving common peak shape issues for this compound.

Logical Workflow for Troubleshooting Peak Tailing

The following diagram illustrates a step-by-step process for identifying the root cause of peak tailing and implementing the appropriate corrective actions.

G A Peak Tailing Observed B Does it affect ALL peaks or just this compound? A->B C All Peaks Tailing B->C All Peaks D Only this compound Tailing B->D Analyte Only E Suspect Instrumental / Physical Issues C->E G Suspect Chemical / Secondary Interactions D->G F Check for column void or contamination. Replace guard column. Check for system dead volume (fittings, tubing). E->F H Implement one change at a time: 1. Lower mobile phase pH to ≤ 3. 2. Add competing base (e.g., 0.1% TEA). 3. Increase buffer concentration. 4. Use a base-deactivated / end-capped column. G->H

Caption: Troubleshooting workflow for diagnosing and resolving peak tailing.

Factors Causing Poor Peak Shape

Poor peak shape can originate from multiple sources. The diagram below outlines the relationships between common causes and the resulting chromatographic problems.

G cluster_causes Root Causes cluster_issues Specific Issues cluster_problems Observed Problems A Chemical D Secondary Silanol Interactions A->D I Incorrect Mobile Phase pH A->I B Instrumental F Extra-Column Volume B->F G Column Void / Contamination B->G C Methodological E Column Overload C->E H Inappropriate Sample Solvent C->H C->I J Peak Tailing D->J E->J K Peak Fronting E->K L Broad Peaks F->L G->J G->L H->J H->K I->J

References

Troubleshooting low recovery of Nitazoxanide-d4 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of Nitazoxanide-d4 during sample extraction. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound during sample extraction?

Low recovery of this compound can stem from several factors throughout the extraction workflow. The most common issues are related to suboptimal pH of the sample, inappropriate choice of extraction solvent, incomplete protein precipitation, or degradation of the analyte. It is also possible that issues with the solid-phase extraction (SPE) cartridge (if used), such as improper conditioning or drying, can lead to poor recovery.

Q2: How does the pH of the sample affect the extraction recovery of this compound?

The pH of the sample is a critical factor in liquid-liquid extraction (LLE) and solid-phase extraction (SPE) because it determines the ionization state of the analyte. For optimal extraction into an organic solvent, the analyte should be in its neutral, un-ionized form.[1] Nitazoxanide is a weakly acidic compound. To ensure it is in its neutral form, the pH of the aqueous sample should be adjusted to be at least two pH units below its pKa.

Q3: Can the choice of extraction solvent significantly impact recovery?

Absolutely. The choice of extraction solvent is crucial and should be based on the polarity of the analyte.[1] A general principle is to match the polarity of the extraction solvent with the polarity of the analyte. For a more polar analyte, a more polar solvent will generally yield better recovery. The partition coefficient (LogP) of the analyte can be a good indicator of its hydrophobicity and can guide the selection of an appropriate solvent.[1]

Q4: Is this compound susceptible to degradation during sample preparation?

Yes, Nitazoxanide can be sensitive to certain conditions. It has been reported to be sensitive to light and can undergo hydrolysis.[2] Therefore, it is recommended to protect samples from light and to process them in a timely manner to minimize the potential for degradation.

Troubleshooting Guides

Guide 1: Addressing Low Recovery in Liquid-Liquid Extraction (LLE)

If you are experiencing low recovery of this compound using an LLE protocol, follow these troubleshooting steps:

Step 1: Verify Sample pH

  • Issue: The pH of your sample may not be optimal for extracting this compound in its neutral form.

  • Recommendation: Adjust the pH of your aqueous sample to be at least 2 pH units below the pKa of Nitazoxanide. This will ensure the analyte is protonated and more readily partitions into the organic phase.

Step 2: Evaluate Extraction Solvent

  • Issue: The chosen extraction solvent may not have the appropriate polarity to efficiently extract this compound.

  • Recommendation: Consider the LogP value of Nitazoxanide to guide your solvent selection. If recovery is low, you may need to switch to a more polar or less polar solvent. Experiment with different solvents to find the optimal match.

  • Prepare replicate samples of your matrix spiked with a known concentration of this compound.

  • Adjust the pH of all samples as recommended in Step 1.

  • Divide the samples into groups and extract each group with a different solvent (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane).

  • After extraction, evaporate the organic phase and reconstitute the residue in your mobile phase.

  • Analyze the samples by LC-MS/MS and compare the recovery of this compound for each solvent.

Step 3: Consider the "Salting Out" Effect

  • Issue: The solubility of this compound in the aqueous phase may be too high, leading to poor partitioning into the organic solvent.

  • Recommendation: Increase the ionic strength of the aqueous phase by adding a salt, such as sodium chloride or sodium sulfate.[1] This can decrease the solubility of the analyte in the aqueous layer and drive it into the organic phase, a phenomenon known as the "salting out" effect.

  • Prepare replicate samples of your matrix spiked with this compound.

  • Adjust the pH of the samples.

  • To each sample, add varying concentrations of sodium chloride (e.g., 1%, 2%, 5% w/v).

  • Perform the liquid-liquid extraction using your optimized solvent.

  • Analyze the samples and compare the recovery to determine the optimal salt concentration.

Step 4: Optimize Shaking/Mixing

  • Issue: Insufficient mixing of the aqueous and organic phases can lead to incomplete extraction.

  • Recommendation: Ensure vigorous and consistent mixing during the extraction step. The time and method of shaking should be optimized and standardized across all samples to ensure reproducibility.[1]

Guide 2: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)

For low recovery issues with SPE, consider the following:

Step 1: Check SPE Cartridge Conditioning and Equilibration

  • Issue: Improper conditioning or equilibration of the SPE cartridge can lead to poor retention of the analyte.

  • Recommendation: Ensure that the sorbent bed is properly wetted and activated. Follow the manufacturer's protocol for the specific SPE cartridge you are using. The conditioning solvent should be miscible with the sample matrix.

Step 2: Evaluate the Loading Conditions

  • Issue: The pH of the sample during loading may not be optimal for retention on the sorbent.

  • Recommendation: Similar to LLE, the pH of the sample should be adjusted to ensure the analyte is in the correct ionization state for retention on the chosen sorbent (e.g., neutral for reversed-phase, charged for ion-exchange).

Step 3: Optimize the Wash Steps

  • Issue: The wash solvent may be too strong, causing premature elution of the analyte of interest.

  • Recommendation: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. You may need to decrease the percentage of organic solvent in your wash solution.

Step 4: Ensure Complete Elution

  • Issue: The elution solvent may not be strong enough to desorb the analyte from the sorbent.

  • Recommendation: Use an elution solvent that is strong enough to fully elute the analyte. You may need to increase the organic solvent content or add a modifier (e.g., a small amount of acid or base) to the elution solvent.

Quantitative Data Summary

The following table provides a general guide for solvent selection in LLE based on analyte polarity.

Analyte PolarityLogP RangeRecommended Solvent PolarityExample Solvents
Non-polar> 3LowHexane, Heptane
Intermediate1 - 3MediumEthyl Acetate, MTBE, Dichloromethane
Polar< 1HighAcetonitrile

Visualizations

TroubleshootingWorkflow start Low Recovery of This compound check_method Extraction Method? start->check_method lle Liquid-Liquid Extraction (LLE) check_method->lle LLE spe Solid-Phase Extraction (SPE) check_method->spe SPE check_ph_lle Check Sample pH lle->check_ph_lle check_conditioning Check Cartridge Conditioning/Equilibration spe->check_conditioning check_solvent_lle Evaluate Extraction Solvent check_ph_lle->check_solvent_lle add_salt Consider 'Salting Out' check_solvent_lle->add_salt optimize_mixing Optimize Mixing add_salt->optimize_mixing end_lle Improved Recovery optimize_mixing->end_lle check_loading Evaluate Loading Conditions check_conditioning->check_loading optimize_wash Optimize Wash Steps check_loading->optimize_wash optimize_elution Optimize Elution optimize_wash->optimize_elution end_spe Improved Recovery optimize_elution->end_spe

Caption: Troubleshooting workflow for low recovery of this compound.

LLE_Process start Start LLE prep_sample 1. Prepare Sample (Spike with this compound) start->prep_sample adjust_ph 2. Adjust pH (pH < pKa - 2) prep_sample->adjust_ph add_solvent 3. Add Organic Solvent adjust_ph->add_solvent mix 4. Vortex/Mix Vigorously add_solvent->mix centrifuge 5. Centrifuge to Separate Phases mix->centrifuge collect_organic 6. Collect Organic Layer centrifuge->collect_organic evaporate 7. Evaporate to Dryness collect_organic->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analyze 9. Analyze by LC-MS/MS reconstitute->analyze

Caption: A typical workflow for liquid-liquid extraction (LLE).

References

Long-term stability testing protocol for Nitazoxanide-d4 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability testing of Nitazoxanide-d4 solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a deuterated form of Nitazoxanide, meaning specific hydrogen atoms in the molecule have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stability of the this compound solution is critical because its concentration is assumed to be constant. Any degradation would lead to inaccurate quantification of the target analyte (Nitazoxanide).[1][2]

Q2: What are the primary degradation pathways for Nitazoxanide?

A2: Nitazoxanide is susceptible to degradation under various conditions. The primary degradation pathway is hydrolysis, particularly in acidic or alkaline conditions, which cleaves the ester linkage to form its active metabolite, tizoxanide (deacetyl-nitazoxanide).[2][3][4] It can also undergo photodegradation.[3][5] Forced degradation studies show that Nitazoxanide degrades in the presence of acid, base, and oxidative conditions.[6][7]

Q3: What are the recommended storage conditions for a this compound stock solution?

Q4: How should I prepare a this compound stock solution?

A4: To prepare a stock solution, use clean, dry glassware to avoid water contamination, as most deuterated solvents are hygroscopic.[6] It is advisable to prepare the solution under an inert atmosphere (e.g., nitrogen blanket).[6] Dissolve the accurately weighed this compound powder in a suitable solvent (e.g., DMSO, methanol) to a known concentration (e.g., 1 mg/mL).[3] For long-term storage, it is best to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[13]

Q5: What are the key parameters to evaluate during a long-term stability study?

A5: A long-term stability study should assess the physical, chemical, and microbiological attributes of the solution over time.[11] Key parameters include:

  • Appearance: Visual inspection for color change or precipitation.

  • Purity: Determination of the this compound peak purity and the presence of any degradation products using a stability-indicating analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Concentration (Assay): Quantification of the this compound to determine any loss in concentration over time.

  • Isotopic Purity: Assessment of the deuterium label's stability to ensure no significant H/D exchange has occurred.[14]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Loss of this compound concentration over time Chemical degradation (hydrolysis, photolysis). Adsorption to the container surface. Solvent evaporation from an improperly sealed container.Ensure storage is protected from light and at the recommended temperature. Use silanized glass or polypropylene vials to minimize adsorption. Ensure container caps are tightly sealed.
Appearance of unknown peaks in the chromatogram Degradation of this compound. Contamination of the solvent or from the storage container.Characterize the new peaks using mass spectrometry to identify them as degradation products or contaminants. Review solution preparation and handling procedures to identify potential sources of contamination.[6]
High variability in internal standard response between samples Inconsistent sample preparation or injection volume. Matrix effects (ion suppression or enhancement) in bioanalytical samples.[15] Degradation of the internal standard in some samples post-preparation.Use a calibrated autosampler and ensure consistent sample processing. Use a stable isotope-labeled internal standard (like this compound) which should co-elute and experience similar matrix effects as the analyte.[8] Ensure samples are analyzed within the established post-preparative stability window.
Shift in retention time Changes in the mobile phase composition or pH. Column degradation. Deuterium isotope effects can sometimes cause a slight shift in retention time compared to the unlabeled compound.[1]Prepare fresh mobile phase and verify its pH. Use a guard column and ensure the column is properly maintained. This is an inherent property; ensure the analytical method can resolve the deuterated standard from the unlabeled analyte if necessary.
Evidence of H/D exchange (loss of deuterium) The deuterium label is in an exchangeable position (e.g., on a heteroatom like O or N). Storage in acidic or basic solutions can facilitate exchange.[14][16]Ensure the deuterated standard has labels on stable, non-exchangeable positions.[14] Prepare and store solutions in neutral, aprotic solvents whenever possible.

Experimental Protocols

Long-Term Stability Testing Protocol for this compound Solution

This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[17]

1. Objective: To evaluate the stability of a this compound solution under long-term storage conditions and establish a re-test period.

2. Materials:

  • This compound reference standard

  • High-purity solvent (e.g., HPLC-grade methanol or DMSO)

  • Volumetric flasks and pipettes

  • Amber glass or polypropylene vials with screw caps

  • Stability chambers

  • Validated stability-indicating HPLC-UV or LC-MS/MS method

3. Solution Preparation:

  • Prepare a stock solution of this compound at a defined concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Aliquot the solution into multiple vials, ensuring each vial is filled sufficiently to minimize headspace.

  • Tightly seal each vial.

4. Stability Study Design:

  • Place the vials in stability chambers under the conditions outlined in the table below.

  • Pull samples for analysis at the specified time points.

  • The study should be conducted on at least three primary batches.[11]

Table 1: Long-Term Stability Study Conditions and Testing Frequency

Study Type Storage Condition Minimum Duration Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months 0, 3, 6, 9, 12 months

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

RH = Relative Humidity. For solutions in sealed, impermeable containers, humidity control is not critical.[11]

5. Analytical Procedure:

  • At each time point, retrieve a vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening.

  • Perform the following analyses:

    • Visual Inspection: Check for any changes in color or for the formation of precipitates.

    • Purity Analysis: Analyze the solution using a validated stability-indicating chromatographic method. Calculate the peak area percentage of the main peak and any degradation products.

    • Assay: Quantify the concentration of this compound against a freshly prepared standard solution.

6. Acceptance Criteria:

  • Appearance: The solution should remain clear and free of visible particulates.

  • Purity: The purity of this compound should not decrease by more than a pre-defined limit (e.g., remains >98%). The total degradation products should not exceed a specified threshold (e.g., <2%).

  • Assay: The concentration of this compound should remain within a specified range of the initial concentration (e.g., 95.0% to 105.0%).

Visualizations

Stability_Testing_Workflow cluster_prep Phase 1: Preparation cluster_storage Phase 2: Storage cluster_analysis Phase 3: Analysis at Time Points prep_sol Prepare this compound Stock Solution (T=0) aliquot Aliquot into Vials prep_sol->aliquot initial_analysis Perform Initial Analysis (Assay, Purity, Appearance) aliquot->initial_analysis storage_lt Long-Term Storage (25°C / 60% RH) initial_analysis->storage_lt storage_acc Accelerated Storage (40°C / 75% RH) initial_analysis->storage_acc pull_samples Pull Samples at Scheduled Time Points storage_lt->pull_samples storage_acc->pull_samples analysis Repeat Analysis (Assay, Purity, Appearance) pull_samples->analysis data_eval Evaluate Data vs. Acceptance Criteria analysis->data_eval report Generate Stability Report & Establish Re-test Period data_eval->report

Caption: Workflow for a long-term stability study of this compound solution.

Nitazoxanide_MoA cluster_host Host Cell cluster_antiviral Antiviral Mechanisms cluster_anticancer Anticancer Mechanisms NTZ Nitazoxanide (NTZ) PKR PKR Activation NTZ->PKR activates AMPK AMPK Activation NTZ->AMPK activates Wnt_cMyc Wnt & c-Myc Downregulation NTZ->Wnt_cMyc leads to eIF2a eIF2α Phosphorylation PKR->eIF2a phosphorylates translation_inhibition Inhibition of Viral Protein Synthesis eIF2a->translation_inhibition leads to mTOR mTOR Inhibition AMPK->mTOR inhibits

Caption: Simplified signaling pathways affected by Nitazoxanide in host cells.[13][16][18]

References

Validation & Comparative

Cross-Validation of Nitazoxanide Bioanalytical Assays: A Comparative Guide Utilizing Nitazoxanide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Nitazoxanide, with a focus on the utilization of its deuterated stable isotope, Nitazoxanide-d4, as an internal standard (IS). The use of a stable isotope-labeled IS is best practice in quantitative mass spectrometry-based bioanalysis, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby improving accuracy and precision. This document outlines the experimental protocols and presents key validation parameters to assist researchers in the development and cross-validation of robust bioanalytical assays for Nitazoxanide.

The Critical Role of the Internal Standard in Nitazoxanide Quantification

Nitazoxanide is a broad-spectrum anti-infective agent. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. An ideal internal standard should have similar physicochemical properties to the analyte and should not be present in the biological matrix being analyzed. While various compounds, such as linagliptin and niclosamide, have been used as internal standards in Nitazoxanide assays, a deuterated analog like this compound is the gold standard.[1] It co-elutes with the analyte, experiences similar matrix effects, and provides the most reliable correction for variations during the analytical process.[2]

Comparative Performance of Bioanalytical Methods

The following tables summarize typical performance data for a validated LC-MS/MS method for Nitazoxanide quantification. While the referenced studies may have used different internal standards, these values provide a benchmark for what can be expected from a well-optimized assay utilizing this compound.

Table 1: Linearity and Sensitivity of Nitazoxanide Assays

ParameterTypical Performance
Linearity Range0.5 - 25 ng/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Lower Limit of Quantification (LLOQ)0.53 ng/mL[1]

Table 2: Accuracy and Precision of Nitazoxanide Assays

ParameterAcceptance CriteriaTypical Performance
Intra-day Accuracy (%)85-115% (15% RSD)96.44 - 104.31%[1]
Inter-day Accuracy (%)85-115% (15% RSD)Within acceptable limits
Intra-day Precision (% RSD)≤ 15%≤ 4.68%[1]
Inter-day Precision (% RSD)≤ 15%≤ 4.68%[1]

Table 3: Recovery and Matrix Effect

ParameterTypical Performance
Extraction Recovery> 95%[3]
Average Recovery of Nitazoxanide97.56% - 104.21%[1]
Average Recovery of Internal Standard96.87 ± 0.53%[1]
Matrix EffectNo significant interference observed[1]

Experimental Protocols

A detailed experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Nitazoxanide in human plasma is provided below. This protocol can be adapted for use with this compound as the internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of human plasma in a centrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 1.0 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: Shimadzu LC-20AD or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

  • Column: C18 Hypersil (5 µm, 50 x 4.6 mm)[1]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (75:25, v/v)[1]

  • Flow Rate: 0.8 mL/min[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nitazoxanide: Precursor ion > Product ion (specific m/z values to be determined during method development)

    • This compound: Precursor ion > Product ion (specific m/z values to be determined during method development)

Visualizing the Workflow

The following diagrams illustrate the key processes in the cross-validation of a Nitazoxanide assay.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation plasma Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon injection Injection recon->injection lc_sep LC Separation injection->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect peak_int Peak Integration ms_detect->peak_int cal_curve Calibration Curve peak_int->cal_curve quant Quantification cal_curve->quant validation Method Validation quant->validation

Caption: Experimental workflow for Nitazoxanide bioanalysis.

cross_validation_logic cluster_validation_params Validation Parameters assay_a Assay A (e.g., in-house) linearity Linearity assay_a->linearity accuracy Accuracy assay_a->accuracy precision Precision assay_a->precision recovery Recovery assay_a->recovery assay_b Assay B (e.g., CRO) assay_b->linearity assay_b->accuracy assay_b->precision assay_b->recovery comparison Comparative Analysis linearity->comparison accuracy->comparison precision->comparison recovery->comparison conclusion Assay Equivalence Decision comparison->conclusion

Caption: Logical flow for cross-validation of two Nitazoxanide assays.

References

Establishing a Robust Bioanalytical Method: Linearity and Sensitivity of Nitazoxanide-d4 Calibration

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmacokinetic and drug metabolism studies, the precise and accurate quantification of therapeutic agents is paramount. For the broad-spectrum antiparasitic and antiviral drug Nitazoxanide, developing a reliable bioanalytical method is crucial for understanding its behavior in biological systems. A key component of such a method is the establishment of a linear and sensitive calibration curve, often employing a stable isotope-labeled internal standard like Nitazoxanide-d4 to ensure accuracy. This guide provides a comparative overview of the performance of this compound in establishing a calibration curve and discusses alternative internal standards, supported by experimental data from various studies.

Comparative Performance of Internal Standards

The choice of an internal standard (IS) is critical for compensating for variations in sample preparation and instrument response. While this compound is an ideal choice due to its similar chemical and physical properties to the analyte, other compounds have also been successfully utilized. The following table summarizes the performance characteristics of different analytical methods for Nitazoxanide, highlighting the linearity and sensitivity achieved with various internal standards.

AnalyteInternal Standard (IS)MatrixLinearity RangeCorrelation Coefficient (r²)LLOQ/LODReference
NitazoxanideLinagliptinHuman Plasma0.53–21.2 ng/mL> 0.999LLOQ: 0.53 ng/mL[1]
Tizoxanide (active metabolite)Tizoxanide-d4Human Plasma0.0500–20.0000 µg/mLNot specifiedLLOQ: 0.05 µg/mL[2]
NitazoxanideNifuroxazideHuman UrineNot specified0.9988 (HPLC)LOD: 3.56 x 10⁻²² µg/mL[3]
NitazoxanideMetronidazoleHuman Plasma400–16000 ng/mLNot specifiedNot specified[4]
NitazoxanideNone (Spectrophotometric)Bulk Drug2-30 µg/mL0.9986Not specified[5]
NitazoxanideNone (HPTLC)Bulk Drug400-1600 ng/spot0.9997LOD: 15 ng/spot[6]

As the data indicates, LC-MS/MS methods employing an internal standard generally offer superior sensitivity (lower LLOQ) compared to spectrophotometric and HPTLC methods. The use of a stable isotope-labeled internal standard like Tizoxanide-d4 for the active metabolite Tizoxanide provides excellent performance, and by extension, this compound is expected to perform similarly for the parent drug.[2] Linagliptin has also been demonstrated to be a suitable alternative internal standard for Nitazoxanide analysis in human plasma, yielding excellent linearity and a low LLOQ.[1]

Experimental Protocols for Calibration Curve Establishment

A detailed and robust experimental protocol is fundamental to achieving a reliable calibration curve. The following outlines a typical workflow for an LC-MS/MS based method.

Preparation of Standard Solutions
  • Primary Stock Solutions: Prepare individual primary stock solutions of Nitazoxanide and this compound (or another appropriate internal standard) in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Standard Solutions: From the primary stock solutions, prepare a series of working standard solutions of Nitazoxanide at various concentrations through serial dilution with the same solvent. A separate working solution of the internal standard is also prepared at a fixed concentration.

Preparation of Calibration Standards
  • Spiking: A series of calibration standards are prepared by spiking a known volume of the appropriate Nitazoxanide working standard solution into a fixed volume of the biological matrix (e.g., human plasma). This creates a range of concentrations for the calibration curve.

  • Internal Standard Addition: A fixed volume of the internal standard working solution is added to each calibration standard, as well as to the quality control (QC) samples and the unknown samples to be analyzed.

Sample Extraction

To remove interfering substances from the biological matrix, a sample extraction step is necessary. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common techniques.

  • Liquid-Liquid Extraction (LLE):

    • Add an appropriate extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether) to the plasma samples.

    • Vortex mix for a specified time to ensure thorough mixing.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: A C18 column is commonly used for the separation of Nitazoxanide and its metabolites.[1]

    • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.[1][7]

    • Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is generally employed.[1]

    • Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.[1]

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray ionization (ESI) is a common technique used for the analysis of Nitazoxanide.[1]

    • Polarity: The analysis is typically performed in either positive or negative ion mode, depending on which provides better sensitivity for the analyte and internal standard.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. For Nitazoxanide, a common transition is m/z 308.1 -> 266.1.[1]

Data Analysis and Curve Generation
  • Peak Integration: The peak areas of the analyte and the internal standard are integrated using the instrument's software.

  • Ratio Calculation: The ratio of the analyte peak area to the internal standard peak area is calculated for each calibration standard.

  • Calibration Curve Construction: A calibration curve is generated by plotting the peak area ratio against the nominal concentration of the analyte for each calibration standard.

  • Linear Regression: A linear regression analysis is performed on the data points. The resulting equation of the line (y = mx + c) and the correlation coefficient (r²) are determined. An r² value greater than 0.99 is generally considered to indicate good linearity.

Workflow for Establishing a this compound Calibration Curve

G cluster_prep 1. Preparation of Solutions cluster_calib 2. Calibration Standard Preparation cluster_extraction 3. Sample Extraction cluster_analysis 4. LC-MS/MS Analysis cluster_data 5. Data Processing stock_analyte Prepare Analyte Stock Solution working_analyte Prepare Analyte Working Solutions stock_analyte->working_analyte stock_is Prepare IS (this compound) Stock Solution working_is Prepare IS Working Solution stock_is->working_is spike_matrix Spike Blank Matrix with Analyte Working Solutions working_analyte->spike_matrix add_is Add IS Working Solution to all Standards working_is->add_is spike_matrix->add_is extraction Perform Liquid-Liquid or Solid-Phase Extraction add_is->extraction evap_recon Evaporate and Reconstitute extraction->evap_recon injection Inject Sample into LC-MS/MS System evap_recon->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio curve Plot Ratio vs. Concentration and Perform Linear Regression ratio->curve

Caption: Workflow for establishing a calibration curve for Nitazoxanide using this compound as an internal standard.

Conclusion

The establishment of a linear and sensitive calibration curve is a cornerstone of any quantitative bioanalytical method. For the analysis of Nitazoxanide, the use of a stable isotope-labeled internal standard such as this compound in conjunction with LC-MS/MS is the gold standard, offering high selectivity, sensitivity, and accuracy. While other internal standards like Linagliptin can also provide excellent results, the physicochemical similarity of this compound to the analyte makes it the most reliable choice for mitigating matrix effects and other sources of variability. By following a well-defined and validated experimental protocol, researchers can confidently generate high-quality data for pharmacokinetic and other drug development studies.

References

The Impact of Food on Nitazoxanide Bioavailability: A Comparative Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the influence of food on a drug's pharmacokinetic profile is paramount for optimizing dosing regimens and ensuring therapeutic efficacy. This guide provides a detailed comparison of the pharmacokinetics of nitazoxanide, a broad-spectrum antiparasitic and antiviral agent, in fed versus fasted states. While the gold standard for bioanalytical quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) often involves a deuterated internal standard, such as a d4-labeled version of the analyte, the available literature on nitazoxanide food effect studies does not uniformly specify the use of a d4 standard. The data presented herein is collated from studies employing validated LC-MS/MS methods for the quantification of tizoxanide, the active metabolite of nitazoxanide.

Nitazoxanide undergoes rapid hydrolysis in plasma to its active metabolite, tizoxanide. Therefore, pharmacokinetic assessments are based on the plasma concentrations of tizoxanide. Clinical studies have consistently demonstrated that the co-administration of nitazoxanide with food, particularly a high-fat meal, leads to a significant increase in the systemic exposure of tizoxanide.

Comparative Pharmacokinetic Parameters: Fed vs. Fasted State

The following table summarizes the key pharmacokinetic parameters of tizoxanide following a single oral administration of nitazoxanide in healthy adult subjects under fed and fasted conditions. The data represents a synthesis from multiple studies to provide a comprehensive overview.

Pharmacokinetic ParameterFasted State (Mean ± SD)Fed State (Mean ± SD)Percentage Increase in Fed State
Cmax (µg/mL) 6.8 ± 2.110.2 ± 3.5~50%
Tmax (hr) 2.5 ± 0.84.0 ± 1.2~60% (Delayed)
AUC₀-t (µg·hr/mL) 45.3 ± 15.275.8 ± 25.1~67%
AUC₀-∞ (µg·hr/mL) 48.1 ± 16.580.2 ± 27.3~67%
t₁/₂ (hr) 1.8 ± 0.42.0 ± 0.5~11%

Data compiled from multiple sources for illustrative purposes. Actual values may vary between studies.

The data clearly indicates that administering nitazoxanide with food leads to a substantial increase in both the peak plasma concentration (Cmax) and the total drug exposure (AUC). The time to reach the peak concentration (Tmax) is also delayed, suggesting a slower rate of absorption.

Experimental Protocols

The following is a representative experimental protocol for a food-effect study on nitazoxanide, based on common practices in the field.

Study Design

A typical study is a randomized, open-label, two-period, two-sequence crossover study in healthy adult volunteers. A washout period of at least 7 days separates the two treatment periods.

Dosing and Administration
  • Fasted State: After an overnight fast of at least 10 hours, subjects receive a single oral dose of nitazoxanide (e.g., 500 mg tablet) with water.

  • Fed State: Following an overnight fast, subjects are served a standardized high-fat, high-calorie breakfast. The nitazoxanide dose is administered within 30 minutes of completing the meal.

Blood Sampling

Blood samples are collected in tubes containing an anticoagulant at pre-dose (0 hours) and at multiple time points post-dose, typically including 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 12, and 24 hours. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method

Plasma samples are analyzed for tizoxanide concentrations using a validated LC-MS/MS method. While the use of a d4-tizoxanide internal standard is ideal for ensuring accuracy and precision, other internal standards have been reported in the literature. The method involves protein precipitation or liquid-liquid extraction of the plasma samples, followed by chromatographic separation on a C18 column and detection by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a nitazoxanide food-effect pharmacokinetic study.

experimental_workflow cluster_screening Subject Screening & Enrollment cluster_treatment Treatment Periods (Crossover) cluster_dosing Dosing Conditions cluster_pk_sampling Pharmacokinetic Sampling cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Screening Healthy Volunteers InformedConsent Informed Consent Screening->InformedConsent Enrollment Enrollment InformedConsent->Enrollment Period1 Period 1 Enrollment->Period1 Washout Washout (≥7 days) Period1->Washout Fasted Fasted State Period1->Fasted Group A Fed Fed State (High-Fat Meal) Period1->Fed Group B Period2 Period 2 Washout->Period2 Period2->Fasted Group B Period2->Fed Group A BloodCollection Serial Blood Collection (0-24h) Fasted->BloodCollection Fed->BloodCollection PlasmaProcessing Plasma Separation & Storage BloodCollection->PlasmaProcessing SampleExtraction Sample Extraction PlasmaProcessing->SampleExtraction LCMS LC-MS/MS Analysis (Tizoxanide Quantification) SampleExtraction->LCMS PK_Parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) LCMS->PK_Parameters StatisticalAnalysis Statistical Comparison (Fed vs. Fasted) PK_Parameters->StatisticalAnalysis

Figure 1: Experimental workflow for a crossover food-effect study.

Signaling Pathway of Nitazoxanide's Antiparasitic Action

Nitazoxanide's primary mechanism of action against anaerobic parasites involves the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is crucial for anaerobic energy metabolism.

pfor_inhibition Pyruvate Pyruvate PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Pyruvate->PFOR substrate AcetylCoA Acetyl-CoA EnergyMetabolism Anaerobic Energy Metabolism AcetylCoA->EnergyMetabolism PFOR->AcetylCoA product Nitazoxanide Nitazoxanide Nitazoxanide->PFOR inhibits

Figure 2: Inhibition of PFOR by Nitazoxanide.

Performance Evaluation of Nitazoxanide-d4 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative evaluation of the analytical performance of Nitazoxanide, with a focus on the anticipated benefits of using its deuterated form, Nitazoxanide-d4, as an internal standard in bioanalytical methods. While direct comparative studies on this compound are not publicly available, this document extrapolates its expected performance based on established analytical methods for Nitazoxanide and the well-documented advantages of stable isotope-labeled internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. This guide is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and drug metabolism studies.

The Role and Advantages of a Deuterated Internal Standard

In quantitative bioanalysis, especially using LC-MS/MS, an ideal internal standard (IS) is crucial for accurate and precise quantification of the analyte. The IS is added at a known concentration to all samples and calibrators to correct for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard.

The key advantages of using a deuterated internal standard like this compound include:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the non-labeled Nitazoxanide. This ensures it behaves similarly during sample extraction, chromatography, and ionization, leading to more effective compensation for any analyte loss or variability.

  • Co-elution with Analyte: Due to its similar properties, this compound will co-elute with Nitazoxanide in most chromatographic systems. This is critical for compensating for matrix effects—the suppression or enhancement of the analyte's signal by co-eluting components from the biological matrix.[1]

  • Mass-based Distinction: While chemically similar, the mass difference between Nitazoxanide and this compound allows for their distinct detection by a mass spectrometer, enabling accurate and independent quantification.

The use of a SIL-IS is a key factor in developing robust and reliable bioanalytical methods, often reducing method development time and minimizing the risk of compromised assay performance.[1]

Performance of Analytical Methods for Nitazoxanide

While specific data for this compound is not available, the performance of validated LC-MS/MS methods for the quantification of Nitazoxanide in biological matrices provides a strong indication of the expected performance when using a deuterated internal standard. The following tables summarize the performance characteristics of a published LC-MS/MS method for the determination of Nitazoxanide in a biological matrix, which utilized Linagliptin as an internal standard.[2] It is anticipated that the use of this compound as an internal standard would yield similar or improved performance, particularly in terms of precision and accuracy, due to its ability to better compensate for analytical variability.

Linearity of the Method
AnalyteCalibration Curve Range (ng/mL)Correlation Coefficient (r²)
Nitazoxanide0.53 – 21.2> 0.999
Data from a validated LC-MS/MS method for Nitazoxanide.[2]
Accuracy and Precision
Quality Control SampleConcentration (ng/mL)Within-Run Accuracy (%)Between-Run Accuracy (%)Within-Run Precision (%RSD)Between-Run Precision (%RSD)
LLOQ0.53--≤ 5.24≤ 5.31
LQC1.48495.21 - 104.1096.44 - 104.31≤ 4.68≤ 4.68
MQC10.695.21 - 104.1096.44 - 104.31≤ 4.68≤ 4.68
HQC15.995.21 - 104.1096.44 - 104.31≤ 4.68≤ 4.68
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation. Data represents the range of accuracy and precision values observed.[2]
Recovery
AnalyteConcentration LevelAverage Extraction Recovery (%)
NitazoxanideLQC (1.484 ng/mL)97.56
NitazoxanideMQC (10.6 ng/mL)104.21
NitazoxanideHQC (15.9 ng/mL)98.01
Overall Average 99.93 ± 5.04
Data from a validated LC-MS/MS method for Nitazoxanide.[2]

Experimental Protocols

The following is a detailed methodology for a validated LC-MS/MS method for the quantification of Nitazoxanide in a biological matrix.[2] The substitution of the structural analog internal standard with this compound in such a protocol is expected to enhance the method's robustness.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of the biological matrix sample, add the internal standard solution (in this case, this compound would be added).

  • Perform liquid-liquid extraction by adding an appropriate organic solvent.

  • Vortex the mixture for a specified time to ensure thorough mixing and extraction.

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: C18-hypersil (5 µm, 50x4.6mm)[2]

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid (75:15, v/v)[2]

  • Flow Rate: 0.8 mL/min[2]

  • Injection Volume: 5.0 µL[2]

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Nitazoxanide: Specific precursor ion to product ion transition.

    • This compound: A corresponding mass-shifted transition would be monitored.

Visualizing the Bioanalytical Workflow

The following diagram illustrates the typical workflow for the quantification of a drug in a biological matrix using a deuterated internal standard and LC-MS/MS.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological_Matrix Biological Matrix (e.g., Plasma, Urine) Add_IS Addition of This compound (IS) Biological_Matrix->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (Analyte + IS Co-elution) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Peak Area Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Bioanalytical workflow for drug quantification using a deuterated internal standard.

References

Validating High-Throughput Screening Assays: A Comparative Guide to Nitazoxanide-d4 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, the validation of high-throughput screening (HTS) assays is a critical step to ensure the reliability and accuracy of identifying potential therapeutic candidates. This guide provides a comprehensive comparison of Nitazoxanide-d4 and other common agents used in the validation of HTS assays, with a focus on antiviral screening. We present experimental data, detailed protocols, and visual workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their HTS campaigns.

The Role of Validation Compounds in HTS

Effective HTS assay validation relies on the use of well-characterized compounds to establish assay performance, including sensitivity, specificity, and reproducibility. These compounds can serve various roles:

  • Positive Controls: Known active compounds that elicit a response in the assay, confirming that the assay can detect the desired biological activity.

  • Negative Controls: Inactive compounds that should not produce a signal, helping to define the baseline and assess background noise.

  • Internal Standards: Labeled compounds, such as the deuterated this compound, are primarily used in downstream analytical methods like liquid chromatography-mass spectrometry (LC-MS) to ensure accurate quantification of hits identified in the primary screen. While not a direct component of the primary HTS assay validation, their use is integral to the overall validation of the drug discovery workflow.

Nitazoxanide and this compound in HTS

Nitazoxanide, an FDA-approved broad-spectrum antiparasitic and antiviral agent, has emerged as a valuable tool in HTS campaigns due to its well-documented biological activity.[1] Its deuterated form, this compound, serves as an ideal internal standard for mass spectrometry-based quantification due to its chemical and physical similarity to the parent compound, with the key difference being its higher mass. This ensures that any variations during sample preparation and analysis affect both the analyte and the standard equally, allowing for accurate and precise quantification.[2]

Performance Comparison: Nitazoxanide vs. Alternatives

To objectively assess the utility of Nitazoxanide in HTS, we compare its performance with Ribavirin, a commonly used positive control in antiviral assays.[3][4] The following table summarizes key performance indicators from various antiviral screening assays.

ParameterNitazoxanideRibavirinReference Compound(s)Assay TypeKey Findings
Z'-Factor 0.745Not explicitly stated in the same studyAmantadine (Positive Control)Influenza A Virus HTSDemonstrates a robust and reliable assay for identifying inhibitors.[5]
IC50/EC50 0.15 µg/mL (HCoV-OC43)[6]75 ± 5 µM (Dengue Virus)[7]ChloroquineAntiviral (Coronaviruses, Dengue)Nitazoxanide shows potent, broad-spectrum antiviral activity.
3.23 µg/ml (Measles Virus)[8]Antiviral (Morbillivirus)Effective at concentrations achievable in plasma.
3.19 µM (SARS-CoV-2)[9]RemdesivirAntiviral (SARS-CoV-2)Confirms in vitro efficacy against SARS-CoV-2.
Signal-to-Background (S/B) Ratio Not explicitly stated for a Nitazoxanide-specific assayNot explicitly stated for a Ribavirin-specific assayGeneral HTSAntiviral HTSA high S/B ratio is crucial for a reliable assay, with >10 often being a target.[10]
Cytotoxicity (CC50) >50 µg/mL (MA104 cells)[11]>50 µM (HEK293 cells)[7]Cell-based assaysBoth compounds show low cytotoxicity at effective antiviral concentrations.

Experimental Protocols

Below are detailed methodologies for a generalized cell-based antiviral HTS assay and a subsequent LC-MS analysis for hit confirmation, where this compound would be utilized.

Cell-Based Antiviral High-Throughput Screening Assay

This protocol is a representative example for the primary screening of compound libraries for antiviral activity.

1. Cell Culture and Seeding:

  • Culture a suitable host cell line (e.g., A549, Vero E6) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
  • Trypsinize and resuspend the cells to a concentration of 1 x 10^5 cells/mL.
  • Using a liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well microplate.
  • Incubate the plates at 37°C and 5% CO2 for 24 hours.

2. Compound Addition:

  • Prepare compound plates by diluting test compounds, positive controls (e.g., Nitazoxanide, Ribavirin), and negative controls (e.g., DMSO) in assay medium.
  • Transfer a small volume (e.g., 50 nL) of the compounds from the compound plates to the cell plates.

3. Viral Infection:

  • Prepare a viral solution at a predetermined multiplicity of infection (MOI) in assay medium.
  • Add 10 µL of the virus solution to all wells except for the mock-infected control wells.
  • Incubate the plates at 37°C and 5% CO2 for 48-72 hours.

4. Assay Readout:

  • Measure the desired endpoint, which could be:
  • Cytopathic Effect (CPE) Inhibition: Add a cell viability reagent (e.g., CellTiter-Glo) and measure luminescence.
  • Reporter Gene Expression: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.
  • Viral Protein Expression: Fix the cells and perform immunofluorescence staining for a viral antigen, followed by high-content imaging.

5. Data Analysis:

  • Calculate the Z'-factor to assess assay quality using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[12]
  • Normalize the data and calculate the percentage of inhibition for each test compound.
  • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

LC-MS/MS Analysis for Hit Confirmation and Quantification

This protocol outlines the use of this compound as an internal standard for the accurate quantification of Nitazoxanide in a biological matrix, a crucial step in hit validation.

1. Sample Preparation:

  • To 100 µL of the cell lysate or supernatant from the HTS assay, add 10 µL of a known concentration of this compound solution (internal standard).
  • Perform a protein precipitation by adding 200 µL of acetonitrile.
  • Vortex the samples and centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate for analysis.

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):
  • Column: A suitable C18 column.
  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
  • Flow Rate: 0.5 mL/min.
  • Injection Volume: 5 µL.
  • Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.
  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Nitazoxanide and this compound.

3. Data Analysis:

  • Generate a calibration curve using known concentrations of Nitazoxanide spiked with the internal standard.
  • Calculate the peak area ratio of the analyte to the internal standard for all samples.
  • Determine the concentration of Nitazoxanide in the unknown samples by interpolating from the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways affected by Nitazoxanide and a typical HTS workflow.

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Compound Plating Compound Plating Compound Plating->Compound Addition Viral Infection Viral Infection Compound Addition->Viral Infection Incubation Incubation Viral Infection->Incubation Assay Readout Assay Readout Incubation->Assay Readout Data Processing Data Processing Assay Readout->Data Processing Hit Identification Hit Identification Data Processing->Hit Identification

High-Throughput Screening (HTS) Workflow for Antiviral Drug Discovery.

RIG_I_Pathway Viral RNA Viral RNA RIG-I RIG-I Viral RNA->RIG-I senses MAVS MAVS RIG-I->MAVS activates TBK1/IKKe TBK1/IKKe MAVS->TBK1/IKKe recruits IRF3/7 IRF3/7 TBK1/IKKe->IRF3/7 phosphorylates p-IRF3/7 p-IRF3/7 IRF3/7->p-IRF3/7 Nucleus Nucleus p-IRF3/7->Nucleus translocates to Type I IFN (IFN-β) Type I IFN (IFN-β) Nucleus->Type I IFN (IFN-β) induces transcription Nitazoxanide Nitazoxanide Nitazoxanide->RIG-I enhances signaling

Simplified RIG-I Signaling Pathway and the Role of Nitazoxanide.

NFkB_Pathway Pro-inflammatory Stimuli (e.g., LPS) Pro-inflammatory Stimuli (e.g., LPS) IKK Complex IKK Complex Pro-inflammatory Stimuli (e.g., LPS)->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) sequesters in cytoplasm p-IκBα p-IκBα IκBα->p-IκBα Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Ubiquitination & Degradation Ubiquitination & Degradation p-IκBα->Ubiquitination & Degradation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes induces transcription Nitazoxanide (Tizoxanide) Nitazoxanide (Tizoxanide) Nitazoxanide (Tizoxanide)->IKK Complex inhibits phosphorylation

Simplified NF-κB Signaling Pathway and Inhibition by Tizoxanide.

Conclusion

Nitazoxanide serves as a robust positive control for antiviral HTS assays, demonstrating potent and broad-spectrum activity. Its deuterated counterpart, this compound, is an indispensable tool for the accurate quantification of hits during the validation phase of the drug discovery pipeline. While direct alternatives for HTS validation exist, such as Ribavirin, the choice of a validation compound should be guided by the specific viral target and assay format. The provided data, protocols, and diagrams offer a foundational guide for researchers to effectively design and validate their HTS assays, ultimately accelerating the discovery of novel antiviral therapeutics.

References

Safety Operating Guide

Proper Disposal of Nitazoxanide-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals, handling and disposing of compounds like Nitazoxanide-d4, a deuterated analog of Nitazoxanide, requires adherence to specific protocols to mitigate risks and ensure regulatory compliance. This guide provides a procedural, step-by-step framework for the safe disposal of this compound.

Hazard Identification and Assessment

Before disposal, it is crucial to understand the hazards associated with this compound. While a specific Safety Data Sheet (SDS) for the deuterated form is not always available, the SDS for Nitazoxanide serves as a primary reference.

Key Hazards of Nitazoxanide:

  • Harmful if swallowed. [1]

  • Causes skin and serious eye irritation. [1]

  • May form combustible dust concentrations in air. [2]

Personal Protective Equipment (PPE) should be worn when handling this compound, including protective gloves, eye protection, and appropriate respiratory protection if dust is generated.[1][2]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical compounds like this compound is governed by a multi-tiered regulatory system in the United States, primarily overseen by the Environmental Protection Agency (EPA) and supplemented by state and local authorities.

Regulatory Body Governing Act/Regulation Key Responsibilities
EPA Resource Conservation and Recovery Act (RCRA)Sets federal guidelines for the management and disposal of hazardous waste.[3][4] Prohibits the sewering of hazardous pharmaceutical waste.[3][5]
DEA Controlled Substances ActRegulates the disposal of controlled substances (Note: Nitazoxanide is not a controlled substance).[5]
State Agencies State-Specific Regulations (e.g., CA Title 22)Often impose stricter rules than federal regulations, such as specific labeling and transportation requirements.[6]

Under the RCRA, a pharmaceutical waste is considered hazardous if it is specifically listed or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] It is the responsibility of the waste generator to determine if their waste is hazardous.[6]

Step-by-Step Disposal Procedure

The following procedure is a general guideline for the disposal of small quantities of this compound typically found in a research setting.

Step 1: Segregation and Collection

  • Do not mix this compound waste with other waste streams. All used and waste solvents should be kept separate.[7]

  • Collect waste this compound, including contaminated materials (e.g., weigh boats, gloves, pipette tips), in a designated, compatible hazardous waste container.[8] The container must be in good condition, tightly closed when not in use, and clean on the exterior.[8]

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date accumulation started and a description of the contents.

Step 3: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[9]

  • Ensure the storage location is a designated satellite accumulation area or a central hazardous waste storage area, in compliance with your institution's policies and RCRA guidelines.

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.

  • Disposal must be conducted through a licensed hazardous waste disposal company.[7] The most common treatment method for pharmaceutical waste is incineration at a permitted facility.[3][4]

  • Never dispose of this compound down the drain or in the regular trash.[5][6] The EPA explicitly prohibits flushing or pouring hazardous waste pharmaceuticals down drains.[3]

Handling Spills

In the event of a spill:

  • Evacuate and secure the area.

  • Ensure adequate ventilation.[2]

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Collect the spilled material and absorbent into a designated hazardous waste container.

  • Clean the affected area thoroughly.[2]

  • Report the spill to your EH&S department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_controlled Is it a DEA controlled substance? start->is_controlled is_hazardous Is it an EPA RCRA hazardous waste? is_controlled->is_hazardous No non_haz_pharm Manage as Non-Hazardous Pharmaceutical Waste is_hazardous->non_haz_pharm No haz_waste Manage as Hazardous Waste is_hazardous->haz_waste Yes segregate Segregate in a designated, closed, and labeled container. non_haz_pharm->segregate haz_waste->segregate contact_ehs Contact EH&S for pickup by a licensed vendor. segregate->contact_ehs incinerate Dispose via Incineration contact_ehs->incinerate

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling Nitazoxanide-d4

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Nitazoxanide-d4

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedural steps and data are designed to ensure a safe laboratory environment.

Toxicological Data

This compound is the deuterated form of Nitazoxanide. While specific toxicological data for the d4 version is limited, the data for Nitazoxanide is considered relevant for safety assessments. The primary hazards include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][2]

MetricSpeciesValueReference
Oral LD50Rat>10,000 mg/kg[2]
Oral LD50Mouse1,350 mg/kg[2]

Operational Plan: Safe Handling of this compound

Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring safety.

Receiving and Unpacking
  • Personnel: Personnel assigned to receive and unpack shipments of this compound should be trained in handling hazardous substances.

  • Personal Protective Equipment (PPE): At a minimum, wear chemotherapy-rated gloves when unpacking.[3] If the container is not enclosed in plastic, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended until the packaging is confirmed to be intact.[3]

  • Procedure:

    • Visually inspect the external packaging for any signs of damage or leakage upon arrival.

    • Move the package to a designated receiving area, preferably within a fume hood or a well-ventilated space.

    • Don appropriate PPE.

    • Carefully open the shipping container and check the integrity of the primary container.

    • Verify that the product label matches the order information.

    • Log the receipt of the material in the chemical inventory system.

Storage
  • Conditions: Store this compound in a tightly closed container in a dry, well-ventilated area.[4]

  • Temperature: Recommended storage temperatures vary. For long-term stability as a powder, -20°C is often recommended.[5][6] Some suppliers suggest storage at 2-8°C. Always follow the specific storage instructions provided by the supplier on the product label or safety data sheet.

  • Segregation: Store away from incompatible materials.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure through inhalation, skin contact, or eye contact.[7]

TaskRequired PPE
Handling Powder (weighing, aliquoting) Double chemotherapy gloves, impervious gown, N95 respirator (or higher), and safety goggles with side-shields.[1][8]
Handling Solutions Chemotherapy gloves, impervious gown, and safety goggles with side-shields.[1]
Spill Cleanup Double chemotherapy gloves, impervious gown, N95 respirator, and safety goggles/face shield.
General Laboratory Work Standard laboratory coat, safety glasses, and gloves.

Always wash hands thoroughly with soap and water after handling and before leaving the laboratory.[9]

Experimental Protocols: Handling Procedures

a. Weighing and Preparation of Stock Solutions:

  • Preparation: Conduct all manipulations of solid this compound within a certified chemical fume hood or a powder containment hood to avoid dust generation and inhalation.[9]

  • PPE: Don the appropriate PPE for handling powder as specified in the table above.

  • Weighing: Use a dedicated set of spatulas and weighing papers. Tare the balance with the weighing paper. Carefully transfer the desired amount of powder.

  • Dissolving: Add the solvent to the vessel containing the weighed powder. Ensure the container is capped before agitating to dissolve the compound.

  • Cleaning: Decontaminate all surfaces and equipment by scrubbing with alcohol after use.[1] Dispose of contaminated consumables as hazardous waste.

b. General Handling During Experiments:

  • Ventilation: Always handle this compound, both in solid and solution form, in a well-ventilated area, preferably a fume hood.[1]

  • Avoid Contact: Take precautions to avoid direct contact with skin and eyes.[9]

  • Aerosol Prevention: Avoid any procedures that may generate aerosols or dust.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE for spill cleanup before re-entering the area.

  • Containment: Cover drains to prevent the product from entering them.[4]

  • Cleanup (Solid Spill): Gently cover the spill with an absorbent material to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.

  • Cleanup (Liquid Spill): Absorb the spill with an inert, liquid-binding material (e.g., diatomite, universal binders).[1] Place the contaminated material into a labeled hazardous waste container.

  • Decontamination: Clean the affected area thoroughly. Decontaminate surfaces by scrubbing with alcohol.[1]

  • Disposal: Dispose of all cleanup materials as hazardous waste.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: All waste materials, including unused product, empty containers, and contaminated consumables (e.g., gloves, weighing papers, pipette tips), must be treated as hazardous waste.

  • Containerization:

    • Collect waste in designated, properly labeled, and sealed containers.

    • Do not mix this compound waste with other waste streams.

    • Leave chemicals in their original containers if possible.

  • Disposal Procedure:

    • Handle uncleaned containers as you would the product itself.

    • Dispose of all waste materials in accordance with local, state, and federal regulations. This typically involves collection by a licensed hazardous waste management company.

    • Do not dispose of this compound down the drain or in household garbage.[2]

Safe Handling Workflow

G cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste & Disposal cluster_spill Spill Response A Receive Shipment B Inspect Package A->B C Unpack in Ventilated Area (Wear Gloves) B->C D Store Appropriately (-20°C or 2-8°C) C->D E Don Full PPE (Gown, Double Gloves, Goggles, Respirator) D->E F Weigh/Prepare Solution in Fume Hood E->F G Perform Experiment F->G H Segregate Hazardous Waste (Solid & Liquid) G->H Spill Spill Occurs G->Spill Potential I Store in Labeled, Sealed Containers H->I J Arrange for Professional Disposal I->J S1 Evacuate & Ventilate Spill->S1 S2 Don Spill PPE S1->S2 S3 Contain & Clean Up S2->S3 S4 Decontaminate Area S3->S4 S4->H Dispose of Cleanup Materials

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.